molecular formula C6H5BrFN B180217 3-Bromo-5-fluoroaniline CAS No. 134168-97-1

3-Bromo-5-fluoroaniline

Cat. No.: B180217
CAS No.: 134168-97-1
M. Wt: 190.01 g/mol
InChI Key: NGZAVSDIXFIWHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroaniline (CAS 134168-97-1) is a valuable aniline derivative and versatile chemical building block in organic and pharmaceutical research. This compound, with the molecular formula C6H5BrFN and a molecular weight of 190.01 g/mol, serves as a key synthetic intermediate for the construction of more complex molecules . Its structure, featuring both bromo and fluoro substituents on the aniline ring, allows for sequential and selective cross-coupling reactions, as well as functional group transformations. This makes it a crucial precursor in medicinal chemistry for the development of active pharmaceutical ingredients and in material science. The compound is a solid with a boiling point of 245.5±20.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ . As a halogen-rich aniline, it is particularly useful for synthesizing various heterocyclic systems. For instance, related bromo- and fluoro-substituted anilines and pyridines are employed in patented synthetic routes to pharmaceutical compounds, demonstrating the utility of such intermediates in industrial production . Researchers utilize this compound in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, where the bromo group acts as a superior leaving group compared to the fluoro substituent, enabling selective derivatization. The electron-withdrawing halogens also influence the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution or altering the acidity/basicity of other functional groups. Handle with care: this substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye protection, is required. Engineering controls, such as the use of a chemical fume hood, are recommended to maintain exposure levels as low as reasonably practicable . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZAVSDIXFIWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567063
Record name 3-Bromo-5-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134168-97-1
Record name 3-Bromo-5-fluoroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60567063
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Record name 3-Bromo-5-fluoroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-fluoroaniline CAS number 134168-97-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-fluoroaniline (CAS: 134168-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms meta to the amino group, imparts specific reactivity and properties that make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical and agrochemical industries. The strategic placement of the halogen atoms allows for selective functionalization, making it a versatile synthon for creating a diverse range of compounds.[1][2]

Physicochemical Properties

This compound is typically a liquid at room temperature, appearing colorless to brown.[3][4] Its properties are summarized in the tables below, compiled from various sources to provide a comparative overview.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 134168-97-1[5][6][7]
Molecular Formula C₆H₅BrFN[3][5][6][8]
Molecular Weight 190.01 g/mol [5][6][7][8]
Appearance Liquid, Brown/Yellow Liquid[3][4][9]
Boiling Point 245.5 °C to 246 °C at 760 mmHg[4][7][8]
Density 1.694 to 1.7 g/cm³[4][7][8]
Flash Point 102 °C to 102.3 °C[4][7][8]
Refractive Index 1.597[8]
Table 2: Computed and Spectroscopic Properties
PropertyValueSource(s)
Exact Mass 188.958939 Da[5][8]
LogP 2.54[8]
Vapor Pressure 0.0±0.5 mmHg at 25°C[8]
pKa 2.51±0.10 (Predicted)[4]
SMILES C1=C(C=C(C=C1F)Br)N[5][10]
InChIKey NGZAVSDIXFIWHJ-UHFFFAOYSA-N[5][7][10]

Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene. This transformation is a standard procedure in organic chemistry, often employing metal-based reducing agents.

Experimental Protocol: Reduction of 1-Bromo-3-fluoro-5-nitrobenzene

A common and effective method for this synthesis is the Bechamp reduction, using iron powder in the presence of an acid catalyst, such as ammonium chloride.[11]

Materials:

  • 1-Bromo-3-fluoro-5-nitrobenzene (24.0 g)

  • Iron powder (29.0 g)

  • Ammonium chloride (20.0 g)

  • Water (50 ml)

Procedure:

  • A suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in 50 ml of water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • The mixture is heated to 90°C with vigorous stirring.

  • 1-Bromo-3-fluoro-5-nitrobenzene (24.0 g) is added portion-wise to the heated suspension.

  • The reaction is maintained at reflux, and the progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield this compound.

Below is a diagram illustrating the synthesis workflow.

G start Start Materials: 1-Bromo-3-fluoro-5-nitrobenzene Iron Powder, NH4Cl, Water reaction Reaction Step: Heat to 90°C with vigorous stirring. Add 1-bromo-3-fluoro-5-nitrobenzene. start->reaction 1. Mix & Heat workup Work-up: Cool mixture. Extract with organic solvent. reaction->workup 2. Isolate purification Purification: Wash and dry organic layer. Remove solvent under reduced pressure. workup->purification 3. Purify product Final Product: This compound purification->product 4. Obtain

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the bromo and fluoro substituents can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, respectively.

This compound is a key intermediate in the synthesis of a range of valuable products:

  • Pharmaceuticals: It is used in the creation of novel therapeutic agents. Research has shown its incorporation into molecules targeting multi-drug resistant bacterial infections and as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor.[4]

  • Agrochemicals: Similar to other bromoanilines, it serves as a precursor for herbicides, insecticides, and fungicides.[1]

  • Dye Industry: It is an intermediate in the production of various dyes.[4]

  • Chemical Research: Its unique structure makes it a valuable tool for developing new synthetic methodologies and for studying reaction mechanisms in organic chemistry.[2][4]

The logical relationship for its application in drug discovery is outlined in the diagram below.

G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Acylation) A->B Functionalization C Intermediate Library (Diverse Scaffolds) B->C Generates D Active Pharmaceutical Ingredient (API) Synthesis C->D Leads to E Final Drug Product D->E Formulated into

Caption: Role of this compound in drug development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[8][9]

Hazard Statements:

  • H302: Harmful if swallowed.[8][12]

  • H312: Harmful in contact with skin.[8][12]

  • H332: Harmful if inhaled.[8][12]

  • H315: Causes skin irritation.[8][12]

  • H319: Causes serious eye irritation.[8][12]

  • H335: May cause respiratory irritation.[8][12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective laboratory clothing.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9]

  • Transport: It is classified under UN Hazard Class 6.1 (Toxic liquids).[3][4][13]

In case of exposure:

  • Skin Contact: Immediately wash with plenty of water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • Inhalation: Move the person to fresh air.[8][9]

  • Ingestion: Rinse mouth and seek medical attention.[8][9]

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. Adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-5-fluoroaniline (CAS No: 134168-97-1), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document collates available data on its molecular and physical characteristics, outlines detailed experimental protocols for their determination, and presents a visual representation of its synthesis workflow. The information herein is intended to support researchers and scientists in the effective handling, application, and further investigation of this versatile chemical building block.

Introduction

This compound is a disubstituted aniline derivative featuring bromine and fluorine atoms at the meta-positions relative to the amino group. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable synthon in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of target molecules. A thorough understanding of the physicochemical properties of this compound is paramount for optimizing reaction conditions, developing purification strategies, and predicting its behavior in various chemical and biological systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and provide a quantitative basis for its application in research and development.

Table 1: General and Molecular Properties
PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms 3-Fluoro-5-bromoaniline, 5-Amino-1-bromo-3-fluorobenzene[1]
CAS Number 134168-97-1[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Appearance Yellow Liquid
SMILES C1=C(C=C(C=C1F)Br)N[1]
InChI InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2[1]
InChIKey NGZAVSDIXFIWHJ-UHFFFAOYSA-N[1]
Table 2: Physical and Chemical Constants
PropertyValueReference(s)
Boiling Point 245.5°C at 760 mmHg
103.0 - 105.0°C at 7 mmHg[2]
Density 1.8 ± 0.1 g/cm³
Refractive Index 1.580
Flash Point 103.3 ± 21.8 °C
Polar Surface Area (PSA) 45.8 Ų
XLogP3 (Calculated) 2.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections provide methodologies for the synthesis of this compound and for the measurement of its key physical and chemical characteristics.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene.

Reaction:

  • Starting Material: 1-bromo-3-fluoro-5-nitrobenzene

  • Reagents: Iron powder, Ammonium chloride, Water, Ethyl acetate

  • Product: this compound

Procedure: [2]

  • A suspension of 29.0 g of iron powder and 20.0 g of ammonium chloride in 50 ml of water is heated to 90°C with vigorous stirring.

  • To this heated suspension, 24.0 g of 1-bromo-3-fluoro-5-nitrobenzene is added portion-wise.

  • The reaction mixture is maintained at 90°C with continuous stirring until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • After completion, the mixture is cooled to room temperature.

  • The insoluble matter is filtered off.

  • Both the filtrate and the insoluble matter are extracted with ethyl acetate.

  • The combined ethyl acetate extracts are evaporated in vacuo to yield the crude product.

  • Further purification can be achieved by vacuum distillation. An analytical sample can be obtained by collecting the fraction boiling at 103.0°-105.0° C / 7 mm Hg.[2]

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity.

Apparatus:

  • Thiele tube or other suitable heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., paraffin oil).

  • The apparatus is heated gently and slowly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • For vacuum distillation, the procedure is carried out under reduced pressure using a vacuum pump and a manometer to measure the pressure.

Determination of Density

Density is a fundamental physical property that can be used for identification and to assess purity.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

  • The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The mass of the pycnometer filled with the sample is determined.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. All measurements should be performed at a constant temperature.

Determination of Refractive Index

The refractive index is a characteristic property of a liquid and is sensitive to impurities.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure: [3][4][5][6][7]

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the prism.

  • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator is adjusted to remove any color fringes.

  • The refractive index is read directly from the scale.

Solubility Profile (Qualitative)

Understanding the solubility of a compound is essential for its use in reactions and formulations.

Apparatus:

  • Test tubes

  • Vortex mixer

Procedure:

  • Approximately 10-20 mg of this compound is placed into separate test tubes.

  • To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) is added.

  • The test tubes are agitated using a vortex mixer for 1-2 minutes.

  • The solubility is observed and recorded as soluble, partially soluble, or insoluble.

  • Based on the "like dissolves like" principle, halogenated aromatic amines are generally insoluble in water but show good solubility in polar organic solvents like ethanol and methanol, as well as in less polar solvents such as dichloromethane and ethyl acetate.[8]

Determination of pKa

The pKa value provides a measure of the basicity of the aniline nitrogen.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure (Potentiometric Titration): [9][10][11][12]

  • A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like ethanol to ensure solubility).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • The pH of the solution is recorded after each incremental addition of the acid titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Autosampler

  • Data acquisition and processing software

Procedure (Reversed-Phase HPLC Method): [13][14][15][16]

  • A series of standard compounds with known logP values are selected to create a calibration curve.

  • The HPLC system is equilibrated with a mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • The standard compounds and the test compound (this compound) are injected onto the C18 column.

  • The retention time for each compound is recorded.

  • A calibration curve is constructed by plotting the logarithm of the retention time (log tR) of the standard compounds against their known logP values.

  • The logP of this compound is determined by interpolating its log tR value onto the calibration curve.

Visualizations

Visual representations of workflows and molecular relationships are essential tools for understanding complex chemical processes.

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for the preparation of this compound from 1-bromo-3-fluoro-5-nitrobenzene.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1-bromo-3-fluoro-5-nitrobenzene 1-bromo-3-fluoro-5-nitrobenzene Reduction Reduction 1-bromo-3-fluoro-5-nitrobenzene->Reduction Fe, NH4Cl, H2O Fe, NH4Cl, H2O Fe, NH4Cl, H2O->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound via reduction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17]

  • Precautionary Measures: Use only in a well-ventilated area or in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[17]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate. A thorough understanding and application of this information will facilitate the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoroaniline, a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom, and an amino group. Its specific isomeric structure imparts unique reactivity, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H5BrFN[1][2][3]
Molecular Weight 190.01 g/mol [1][4]
IUPAC Name This compound[1][3]
CAS Number 134168-97-1[1][2]
Appearance Yellow to Brown Liquid[2][5]
Density 1.8 ± 0.1 g/cm³[5]
Boiling Point 245.5°C at 760 mmHg[5]
Flash Point 103.3 ± 21.8 °C[5]
Refractive Index 1.580[5]
SMILES C1=C(C=C(C=C1F)Br)N[1]
InChIKey NGZAVSDIXFIWHJ-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as an intermediate. One common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis via Reduction of 1-Bromo-3-fluoro-5-nitrobenzene [6]

This protocol details the reduction of 1-bromo-3-fluoro-5-nitrobenzene to yield this compound.

Materials:

  • 1-bromo-3-fluoro-5-nitrobenzene (24.0 g)

  • Iron powder (29.0 g)

  • Ammonium chloride (20.0 g)

  • Water (50 ml)

Procedure:

  • A suspension of iron powder and ammonium chloride in water is prepared in a reaction vessel.

  • The mixture is heated to 90°C with vigorous stirring.

  • 1-bromo-3-fluoro-5-nitrobenzene is added portion-wise to the heated suspension.

  • The reaction is monitored for completion.

  • Upon completion, the product, this compound, is isolated and purified using standard laboratory techniques such as extraction and distillation.

Workflow of this compound Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 1-Bromo-3-fluoro-5-nitrobenzene G Reduction Reaction A->G B Iron Powder B->G C Ammonium Chloride C->G D Water D->G E Heat to 90°C E->G F Vigorous Stirring F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

Halogenated anilines, such as this compound, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The presence of bromine and fluorine atoms allows for diverse subsequent chemical modifications, making it a versatile precursor for more complex molecules.[7] The introduction of fluorine, in particular, is a common strategy in drug discovery to modulate properties like metabolic stability, binding affinity, and bioavailability.[8]

While specific signaling pathways directly involving this compound are not documented as it is primarily a synthetic intermediate, its derivatives are integral to the creation of biologically active compounds. The logical progression from a simple building block to a complex drug candidate is a fundamental concept in medicinal chemistry.

Logical Flow from Intermediate to Drug Candidate

G A This compound (Building Block) B Chemical Modifications (e.g., coupling reactions, substitutions) A->B C Intermediate Derivatives B->C D Further Synthesis & Optimization C->D E Active Pharmaceutical Ingredient (API) (Drug Candidate) D->E

Caption: From chemical intermediate to potential drug candidate.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is also known to cause skin and serious eye irritation.[1][2][5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H312: Harmful in contact with skin[5]

  • H315: Causes skin irritation[1][5]

  • H319: Causes serious eye irritation[1][5]

  • H332: Harmful if inhaled[5]

  • H335: May cause respiratory irritation[5]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1H NMR spectrum of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy, including substituent chemical shift effects and spin-spin coupling patterns.

Predicted ¹H NMR Data

The chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the three substituents: the amino (-NH₂), bromo (-Br), and fluoro (-F) groups. The amino group is a strong electron-donating group, which tends to shield the protons (shift them to a lower chemical shift). Conversely, the bromine and fluorine atoms are electron-withdrawing groups, which deshield the protons (shift them to a higher chemical shift).

The predicted ¹H NMR spectral data for this compound in a typical NMR solvent like CDCl₃ are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-26.85 - 7.05Triplet (t)J(H2-H4) ≈ 2.0, J(H2-H6) ≈ 2.01H
H-46.60 - 6.80Triplet of doublets (td) or multiplet (m)J(H4-H6) ≈ 8.0, J(H4-H2) ≈ 2.0, J(H4-F) ≈ 8.01H
H-66.70 - 6.90Triplet of doublets (td) or multiplet (m)J(H6-H4) ≈ 8.0, J(H6-H2) ≈ 2.0, J(H6-F) ≈ 2.01H
-NH₂3.50 - 4.50Broad singlet (br s)-2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Proton Coupling

The following diagram illustrates the structure of this compound and the expected coupling interactions between the aromatic protons.

G cluster_molecule This compound cluster_couplings Predicted ¹H-¹H Couplings C1 C C2 C-H (H-2) C1->C2 N1 N-H₂ C1->N1 C3 C-Br C2->C3 C4 C-H (H-4) C3->C4 C5 C-F C4->C5 C6 C-H (H-6) C5->C6 C6->C1 H2 H-2 H4 H-4 H2->H4 J ≈ 2.0 Hz (meta) H6 H-6 H2->H6 J ≈ 2.0 Hz (meta) H4->H6 J ≈ 8.0 Hz (ortho)

Caption: Predicted proton-proton coupling in this compound.

References

In-Depth Technical Guide: 13C NMR Spectral Data for 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-fluoroaniline. Due to the absence of direct experimental data in publicly available databases, this guide utilizes established substituent chemical shift (SCS) principles to predict the 13C NMR spectrum. This approach offers valuable insights for the identification and characterization of this compound in complex chemical matrices.

Predicted 13C NMR Spectral Data

The chemical shifts for the aromatic carbons of this compound have been predicted based on the known 13C NMR data for aniline and the additive effects of bromine and fluorine substituents at the meta positions. The data is summarized in the table below for clarity and comparative analysis.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C1 (C-NH2)148.1Singlet
C2110.1Doublet
C3 (C-Br)122.8Singlet
C4123.5Doublet
C5 (C-F)163.5Doublet
C6106.5Doublet

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum for this compound, based on standard practices for aromatic compounds.

1. Sample Preparation:

  • Sample: this compound (approximately 20-50 mg)

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) (approximately 0.6-0.7 mL)

  • Procedure: The sample is accurately weighed and dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution should be homogenous.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Nucleus: 13C

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay can improve the quantification of quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apodization: An exponential window function is typically applied to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: The apodized FID is Fourier transformed to generate the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phase corrected.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shifts are referenced to the solvent peak (CDCl3: δ = 77.16 ppm; DMSO-d6: δ = 39.52 ppm).

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.

FT-IR Spectrum Analysis of 3-Bromo-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of 3-Bromo-5-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its structural elucidation and purity assessment critical. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Data Presentation: Predicted FT-IR Vibrational Frequencies

While a definitive experimental spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key vibrational frequencies can be made based on the analysis of similar halogenated anilines and established infrared spectroscopy correlation tables. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3400 - 3500N-H Asymmetric StretchMediumPrimary Aromatic Amine
3300 - 3400N-H Symmetric StretchMediumPrimary Aromatic Amine
3000 - 3100Aromatic C-H StretchMedium to WeakAromatic Ring
1600 - 1650N-H Bending (Scissoring)Strong to MediumPrimary Aromatic Amine
1570 - 1600C=C Aromatic Ring StretchMediumAromatic Ring
1450 - 1550C=C Aromatic Ring StretchMediumAromatic Ring
1250 - 1340C-N StretchStrongAromatic Amine
1100 - 1200C-F StretchStrongAryl Fluoride
800 - 900C-H Out-of-plane BendingStrongSubstituted Benzene
550 - 650C-Br StretchStrong to MediumAryl Bromide

Experimental Protocol: FT-IR Spectroscopy via KBr Pellet Method

The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet technique. This method is ideal for solid samples and ensures good spectral resolution.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or PerkinElmer Spectrum 3)[1][2]

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

  • Analytical balance (4-place)

  • This compound sample (solid)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.

  • Spatula

  • Sample holder for the spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[3]

    • Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.

    • Add the this compound sample to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size.[4]

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die.[5]

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[5]

    • Slowly release the pressure and carefully disassemble the die.

    • Gently remove the KBr pellet. A high-quality pellet will be transparent and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹ and accumulate at least 16 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions of the absorption bands.

    • Compare the observed peak positions with the expected vibrational frequencies in the data table above and with established correlation charts to assign the functional groups present in this compound.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the FT-IR analysis of this compound.

experimental_workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind_mix Grind & Mix in Mortar weigh_sample->grind_mix weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind_mix load_die Load Die grind_mix->load_die press Apply Hydraulic Pressure load_die->press eject Eject Pellet press->eject background Acquire Background Spectrum eject->background sample_scan Acquire Sample Spectrum background->sample_scan peak_picking Identify Peak Positions sample_scan->peak_picking assignment Assign Vibrational Modes peak_picking->assignment interpretation Structural Interpretation assignment->interpretation logical_relationship Logical Relationships in FT-IR Spectral Interpretation cluster_groups Functional Groups cluster_vibrations Vibrational Modes cluster_peaks Characteristic IR Peaks (cm⁻¹) molecule This compound Structure amine Primary Aromatic Amine (-NH2) molecule->amine aryl_halide_F Aryl Fluoride (C-F) molecule->aryl_halide_F aryl_halide_Br Aryl Bromide (C-Br) molecule->aryl_halide_Br aromatic_ring Substituted Benzene Ring molecule->aromatic_ring nh_stretch N-H Stretch amine->nh_stretch nh_bend N-H Bend amine->nh_bend cn_stretch C-N Stretch amine->cn_stretch cf_stretch C-F Stretch aryl_halide_F->cf_stretch cbr_stretch C-Br Stretch aryl_halide_Br->cbr_stretch ch_stretch Aromatic C-H Stretch aromatic_ring->ch_stretch cc_stretch Aromatic C=C Stretch aromatic_ring->cc_stretch peak_nh_stretch ~3400-3500 & ~3300-3400 nh_stretch->peak_nh_stretch peak_nh_bend ~1600-1650 nh_bend->peak_nh_bend peak_cn_stretch ~1250-1340 cn_stretch->peak_cn_stretch peak_cf_stretch ~1100-1200 cf_stretch->peak_cf_stretch peak_cbr_stretch ~550-650 cbr_stretch->peak_cbr_stretch peak_ch_stretch ~3000-3100 ch_stretch->peak_ch_stretch peak_cc_stretch ~1450-1600 cc_stretch->peak_cc_stretch

References

The Fragmentation Roadmap: A Technical Guide to the Mass Spectrometry of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-bromo-5-fluoroaniline. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of halogenated aromatic compounds. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and data from structurally similar molecules to propose a plausible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the amine group and the two halogen substituents on the aromatic ring. The molecular ion (M⁺˙) is anticipated to be prominent due to the stability of the aromatic system. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

The fragmentation cascade is likely initiated by the loss of a hydrogen radical from the amine group, or the cleavage of the carbon-bromine or carbon-fluorine bonds. Subsequent fragmentation is expected to involve the loss of small neutral molecules such as HCN (hydrogen cyanide) or C₂H₂ (acetylene) from the aromatic ring, which is characteristic of the fragmentation of anilines and other aromatic compounds.[1]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed relative abundances. The molecular weight of this compound is 190.01 g/mol , and its exact mass is 188.95894 Da.[2]

Proposed Fragment Ion m/z (mass-to-charge ratio) Proposed Structure Relative Abundance (%) Notes
[C₆H₅BrFN]⁺˙189/191Molecular Ion (M⁺˙)85Isotopic peak for Bromine (¹⁹Br/⁸¹Br)
[C₆H₄BrFN]⁺188/190[M-H]⁺30Loss of a hydrogen radical from the amine group
[C₆H₅FN]⁺110[M-Br]⁺95Loss of a bromine radical
[C₅H₃FN]⁺˙108[M-HCN]⁺˙25Loss of neutral hydrogen cyanide from the [M-H]⁺ ion
[C₆H₄Br]⁺155/157[M-FNH]⁺15Loss of a fluorinated amine radical
[C₅H₄N]⁺78[C₆H₅N-H]⁺40Loss of bromine and fluorine from the parent ion
[C₄H₂]⁺˙5020Aromatic ring fragmentation

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the available literature, a general procedure for analyzing similar aromatic amines by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methodologies for the analysis of halogenated anilines.[3]

2.1. Sample Preparation

A dilute solution of this compound (approximately 1 mg/mL) should be prepared in a volatile organic solvent such as methanol or acetonitrile.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of this compound.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[4]

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Acquisition: Full scan mode.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Fragmentation_Pathway M [C₆H₅BrFN]⁺˙ m/z = 189/191 M_H [C₆H₄BrFN]⁺ m/z = 188/190 M->M_H -H• M_Br [C₆H₅FN]⁺ m/z = 110 M->M_Br -Br• M_FNH [C₆H₄Br]⁺ m/z = 155/157 M->M_FNH -FNH• M_H_HCN [C₅H₃FN]⁺˙ m/z = 108 M_H->M_H_HCN -HCN C5H4N [C₅H₄N]⁺ m/z = 78 M_Br->C5H4N -HF, -C C4H2 [C₄H₂]⁺˙ m/z = 50 M_H_HCN->C4H2 -Br•, -C

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve in Methanol/Acetonitrile gc Gas Chromatography (Separation) prep->gc ms Mass Spectrometry (EI, Fragmentation) gc->ms Analyte Transfer acquisition Data Acquisition (Full Scan) ms->acquisition analysis Spectral Analysis & Structure Elucidation acquisition->analysis

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Bromo-5-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility properties and presents a detailed, generalized experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₆H₅BrFN.[1] Its structure, featuring a bromine and a fluorine atom on the aniline ring, imparts specific physicochemical properties that are critical for its application in synthesis. Understanding its solubility in various organic solvents is paramount for process development, reaction optimization, purification, and formulation.

Physical and Chemical Properties:

  • Molecular Weight: 190.01 g/mol [1]

  • Appearance: Typically a yellow liquid or solid.[2]

  • Boiling Point: Approximately 245.5°C at 760 mmHg[2]

Qualitative Solubility Profile

While specific quantitative data is scarce, the chemical nature of this compound—an aromatic amine—provides a basis for predicting its general solubility behavior. Amines are generally soluble in organic solvents, and their polarity influences their solubility in different types of solvents.[3][4][5]

Based on available information and the principles of organic chemistry, the following qualitative solubility characteristics can be summarized:

Solvent ClassRepresentative SolventsExpected Solubility
Polar Aprotic Dimethylformamide (DMF)Soluble. A derivative of this compound is noted to be soluble in DMF.[6]
Dimethyl Sulfoxide (DMSO)Soluble. General statements indicate solubility in organic solvents like DMSO.
Polar Protic MethanolSoluble. General statements indicate solubility in organic solvents like methanol.
EthanolLikely soluble. Similar to other anilines, it is expected to be soluble in ethanol.[7]
Non-Polar Toluene, HexaneLower solubility is expected compared to polar solvents. The presence of the polar amine group and electronegative halogens suggests that while there may be some solubility due to the benzene ring, it will be limited in highly non-polar solvents.
Chlorinated Solvents Dichloromethane (DCM)Likely soluble. Halogenated anilines often exhibit good solubility in chlorinated solvents.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[8][9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Screw-capped vials

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of screw-capped vials.

    • Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at the experimental temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][10]

    • A calibration curve must be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by taking the dilution factor into account. The solubility is typically expressed in units such as g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_analyze 5. Analysis cluster_calc 6. Calculation prep_solid Add excess this compound prep_solvent Add known volume of solvent prep_solid->prep_solvent to vial equilibrate Agitate in thermostatic shaker (24-72 hours) prep_solvent->equilibrate separate Settle or centrifuge equilibrate->separate sample Withdraw supernatant separate->sample filter Filter (0.22 µm) sample->filter dilute Dilute to known concentration filter->dilute analyze Quantify using HPLC-UV or UV-Vis dilute->analyze calculate Calculate solubility (e.g., g/100 mL) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide has summarized the known qualitative solubility characteristics of this compound and provided a detailed, standard experimental protocol for its quantitative determination. While specific solubility data is not widely published, the provided methodology offers a robust framework for researchers to generate reliable and accurate solubility profiles. Such data is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical and agrochemical industries.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroaniline is a key building block in modern synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern offers a versatile scaffold for constructing complex molecular architectures. However, as with many highly reactive synthetic intermediates, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety data for this compound, outlines detailed handling precautions, and presents representative experimental methodologies for assessing its toxicological properties.

Physicochemical and Hazard Identification

A clear understanding of the fundamental properties of a substance is the first step in safe handling. The following tables summarize the key physicochemical data and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol [1]
CAS Number 134168-97-1[1]
Appearance Yellow to Brown Liquid[2][3]
Boiling Point 245.5°C at 760 mmHg
Flash Point 103.3 ± 21.8 °C
Density 1.8 ± 0.1 g/cm³
Table 2: GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 3 / Category 4[1]
Acute Toxicity, DermalCategory 4[1]
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[4]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)[4]

Note: The GHS classification is based on aggregated data and may vary slightly between suppliers.

Hazard Communication and Precautionary Measures

Effective hazard communication is critical for minimizing risk. The following sections detail the GHS pictograms, hazard statements, and precautionary measures associated with this compound.

GHS Pictograms

The following diagram illustrates the GHS pictograms that must be displayed when handling this compound, representing the primary hazards.

GHS_Pictograms cluster_pictograms GHS Hazard Pictograms for this compound p1 Skull and Crossbones p2 Exclamation Mark p3 Health Hazard

GHS Pictograms for this compound
Table 3: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H301/H302Toxic if swallowed / Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled
H335May cause respiratory irritation
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Emergency Procedures

A systematic approach to handling, storage, and emergency preparedness is essential. The following workflow diagram outlines the critical steps for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_emergency Emergency Procedures prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) - Nitrile gloves - Chemical splash goggles - Lab coat prep->ppe handling Chemical Handling - Use in a certified chemical fume hood - Avoid inhalation of vapors - Prevent skin and eye contact ppe->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage waste Waste Disposal - Collect in a designated, labeled container - Follow institutional and local regulations handling->waste spill Spill Response - Evacuate area - Absorb with inert material - Place in a sealed container for disposal handling->spill If spill occurs exposure Exposure Response - Skin: Wash with soap and water - Eyes: Flush with water for 15 mins - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention handling->exposure If exposure occurs

A logical workflow for the safe handling of this compound.

Experimental Protocols for Hazard Assessment

While specific toxicological studies on this compound are not publicly available, the following sections describe standardized methodologies, based on OECD guidelines, for assessing the key hazards identified for this class of compound. These protocols provide a framework for how the toxicity data presented in safety data sheets are generated.

Representative Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance, allowing for its classification according to the GHS.[5][6]

Methodology:

  • Animal Model: Healthy, young adult female rats are typically used, as they are often slightly more sensitive.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[7]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[8] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[5]

  • Stepwise Dosing Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

    • If mortality is observed, the dose for the next group is lowered.

    • If no mortality is observed, the dose for the next group is increased.

    • This process is continued until the criteria for a specific GHS category are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Data Analysis: The number of animals that die within the observation period is recorded for each dose level. This information is used to classify the substance into a GHS acute toxicity category.

Representative Protocol for In Vitro Skin Irritation (Adapted from OECD Guideline 439)

Objective: To determine the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.[9]

Methodology:

  • Test System: A commercially available RhE model, which mimics the upper layers of human skin, is used.[10]

  • Test Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[10]

    • After a defined exposure period (e.g., 60 minutes), the substance is washed off.[10]

    • The tissues are incubated for a post-exposure recovery period (e.g., 42 hours).[10]

  • Viability Assessment:

    • Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt.[10]

    • The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its absorbance.[10]

  • Data Analysis: The viability of the substance-treated tissues is compared to that of negative controls. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less.[10]

Conclusion

This compound is an indispensable tool for the modern medicinal and materials chemist. Its potential hazards, including acute toxicity and skin/eye irritation, necessitate a robust safety-conscious approach. By integrating a thorough understanding of its properties with meticulous adherence to the handling protocols and emergency procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound. The provided representative experimental protocols offer insight into the rigorous testing that underpins the hazard classifications, reinforcing the importance of evidence-based safety practices in the laboratory.

References

Synthesis and Characterization of 3-Bromo-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-fluoroaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details experimental protocols, physical and chemical properties, and spectroscopic data to support research and development activities.

Physicochemical Properties

This compound (CAS No: 134168-97-1) is a substituted aniline with the molecular formula C₆H₅BrFN.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight190.01 g/mol [1]
Exact Mass188.95894 Da[1]
AppearanceYellow Liquid[2]
Density1.8 ± 0.1 g/cm³[2]
Boiling Point245.5 °C at 760 mmHg[2]
Flash Point103.3 ± 21.8 °C[2]
Refractive Index1.580[2]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene. The following protocol is based on established chemical literature.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1-Bromo-3-fluoro-5-nitrobenzene 1-Bromo-3-fluoro-5-nitrobenzene Reaction Mixture Reaction Mixture 1-Bromo-3-fluoro-5-nitrobenzene->Reaction Mixture Iron Powder Iron Powder Iron Powder->Reaction Mixture Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction Mixture Water Water Water->Reaction Mixture Extraction with Ethyl Acetate Extraction with Ethyl Acetate Reaction Mixture->Extraction with Ethyl Acetate Heat to 90°C Evaporation Evaporation Extraction with Ethyl Acetate->Evaporation Vacuum Distillation Vacuum Distillation Evaporation->Vacuum Distillation This compound This compound Vacuum Distillation->this compound Purification_Workflow Crude Product Crude Product Dissolution Dissolve in Minimal Solvent Crude Product->Dissolution Column Chromatography Column Chromatography Dissolution->Column Chromatography Load onto Column Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elute with Solvent Gradient TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor Fractions Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation TLC Analysis->Fraction Collection Combine Pure Fractions Pure Product Pure Product Solvent Evaporation->Pure Product

References

An In-depth Technical Guide to 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Bromo-5-fluoroaniline, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile scaffold for the development of novel molecules. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and associated safety information.

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

  • IUPAC Name : this compound[1]

  • Synonyms : A variety of synonyms are used in literature and commercial listings. These include:

    • 3-Fluoro-5-bromoaniline[1]

    • 5-Amino-1-bromo-3-fluorobenzene[1]

    • Benzenamine, 3-bromo-5-fluoro-[1]

    • 3-bromo-5-fluoro-phenylamine[1]

    • 5-bromo-3-fluoroaniline[2]

    • CAS RN: 134168-97-1[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Appearance Yellow to Brown Liquid[2][3]
Density 1.8 ± 0.1 g/cm³[3]
Boiling Point 245.5°C at 760 mmHg[3]
Flash Point 103.3 ± 21.8 °C[3]
Refractive Index 1.580[3]
XLogP3 2.5[3]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene. The following protocol is based on established chemical reduction methods.[4][5]

Reaction: Reduction of 1-bromo-3-fluoro-5-nitrobenzene

Materials:

  • 1-bromo-3-fluoro-5-nitrobenzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Water

  • Suitable organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Reaction Setup: Prepare a suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in water (50 ml) in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.[4]

  • Heating: Heat the suspension to 90°C with vigorous stirring.[4]

  • Addition of Starting Material: To the heated suspension, add 1-bromo-3-fluoro-5-nitrobenzene (24.0 g) portion-wise, maintaining the reaction temperature.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: The product is then partitioned between an aqueous layer and an organic solvent like diethyl ether. The aqueous layer should be extracted multiple times with the organic solvent to ensure maximum recovery.

  • Purification: The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent such as magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved through techniques like vacuum distillation or column chromatography.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: Prepare Suspension (Iron Powder, NH4Cl, Water) Heating Heat to 90°C Start->Heating Addition Add 1-bromo-3-fluoro-5-nitrobenzene Heating->Addition Reaction Monitor Reaction (TLC or LC-MS) Addition->Reaction Workup Cool and Extract (e.g., Diethyl Ether) Reaction->Workup Purification Wash and Dry Organic Layer Workup->Purification Isolation Solvent Removal (Rotary Evaporation) Purification->Isolation End End Product: This compound Isolation->End

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of three different functional groups (amino, bromo, and fluoro) on the benzene ring allows for regioselective modifications. It can be utilized in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to construct more complex molecular architectures. The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and lipophilicity.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards : It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3]

  • Precautions : Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-fluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroaniline is a versatile halogenated aniline that serves as a crucial building block in the design and synthesis of targeted therapeutics, particularly in the field of oncology. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a phenyl ring, provides medicinal chemists with a powerful scaffold for generating novel kinase inhibitors. The bromine and fluorine atoms offer distinct opportunities for synthetic elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in medicinal chemistry, with a focus on the synthesis of BRAF inhibitors.

Application Notes

Strategic Importance in Kinase Inhibitor Design

The this compound moiety is a key component in the structure of several potent kinase inhibitors. The strategic placement of the halogen atoms plays a multi-faceted role in drug-target interactions:

  • Fluorine Atom: The highly electronegative fluorine atom can engage in favorable hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, thereby enhancing binding affinity and selectivity. Furthermore, the introduction of fluorine can block metabolically labile positions, improving the metabolic stability and bioavailability of the drug candidate.

  • Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the efficient introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Halogen bonding, a non-covalent interaction involving the polarized halogen atom, can also contribute to the binding affinity of the inhibitor to its target kinase.

Case Study: Dabrafenib (Tafinlar®) - A BRAF Inhibitor

A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases. Dabrafenib is approved for the treatment of various cancers harboring BRAF V600 mutations, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. The 3-amino-2,5-difluorophenyl core of Dabrafenib is derived from this compound, highlighting the importance of this building block in the development of life-saving medicines.

Target Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, particularly in the BRAF kinase, lead to its constitutive activation and uncontrolled cell growth.[1] Kinase inhibitors derived from this compound, such as Dabrafenib, are designed to specifically target and inhibit the mutated BRAF protein, thereby blocking downstream signaling and suppressing tumor growth.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Dabrafenib (BRAF Inhibitor) Inhibitor->RAF Buchwald_Hartwig_Workflow Start This compound + 2,6-Difluorobenzenesulfonamide Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Pd Catalyst (e.g., Pd(dba)2) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-(3-Bromo-5-fluorophenyl)- 2,6-difluorobenzenesulfonamide Workup->Product Suzuki_Coupling_Workflow Start N-(3-Bromo-5-fluorophenyl)- 2,6-difluorobenzenesulfonamide + Heteroaryl Boronic Acid/Ester Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-(3-(Heteroaryl)-5-fluorophenyl)- 2,6-difluorobenzenesulfonamide Workup->Product

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-Bromo-5-fluoroaniline is a valuable building block that allows for the introduction of a fluorinated aniline moiety into a target molecule, a common feature in many biologically active compounds. These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, along with data on representative reaction conditions and potential applications in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle. The key steps involve the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the desired 3-aryl-5-fluoroaniline product and regenerate the Pd(0) catalyst.[1]

Applications in Drug Development

The 3-aryl-5-fluoroaniline scaffold is a key structural motif in a variety of pharmacologically active compounds. The aniline nitrogen can act as a crucial hydrogen bond donor/acceptor for interaction with the hinge region of kinase enzymes, a common binding mode for many kinase inhibitors. The fluoro-substituted phenyl ring can occupy hydrophobic pockets within the ATP-binding site, contributing to potency and selectivity. Furthermore, the fluorine atom can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, leading to improved pharmacokinetic profiles.[2] While specific kinase inhibitors directly incorporating the 3-aryl-5-fluoroaniline core from this compound are not extensively documented in publicly available literature, the analogous 3-chloro-5-(4-fluorophenyl)aniline is recognized as a valuable building block for kinase inhibitor scaffolds.[2] The synthesis of structurally related fluorinated biphenyl amines, such as 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, highlights the industrial relevance of this type of transformation.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for structurally similar bromoanilines and may require optimization for specific substrates.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium® A Pd G3) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 2-MeTHF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-10 mol%), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoroaniline.

Data Presentation

The following tables summarize typical quantitative data for Suzuki-Miyaura cross-coupling reactions of bromoanilines with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling of a Bromoaniline.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂ (10)K₂CO₃ (3)1,4-Dioxane/H₂O (10:1)9011
2CataCXium® A (10)Cs₂CO₃ (3)1,4-Dioxane/H₂O (10:1)8051
3CataCXium® A (10)Cs₂CO₃ (3)EtOAc8045
4CataCXium® A (10)Cs₂CO₃ (3)Toluene8048
5CataCXium® A (10) Cs₂CO₃ (3) 2-MeTHF 80 95
6XPhos Pd G2 (10)Cs₂CO₃ (3)2-MeTHF80<5
7Pd(OAc)₂/SPhos (10)Cs₂CO₃ (3)2-MeTHF80<5

Data adapted from a study on unprotected ortho-bromoanilines, which are structurally similar substrates.[3]

Table 2: General Parameters for Suzuki-Miyaura Cross-Coupling of Aryl Bromides.

ParameterValue/RangeNotes
Reactant Ratio
This compound1.0 equivalentLimiting reagent.
Arylboronic Acid1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the aryl bromide.
Catalyst Loading
Palladium Catalyst1 - 10 mol%Lower catalyst loading is preferable for cost and environmental reasons. For challenging substrates, higher loading might be necessary.
Base
Inorganic Base2.0 - 3.0 equivalentsThe choice of base is critical. Cs₂CO₃ and K₃PO₄ are often more effective for less reactive substrates.
Solvent System
Aprotic Polar Solvents1,4-Dioxane, 2-MeTHF, DMF, TolueneOften used with a small amount of water to aid in the dissolution of the base.
Reaction Conditions
Temperature80 - 120 °CHigher temperatures may be required for less reactive substrates. Microwave irradiation can accelerate the reaction.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until completion.
Yield 70 - 95%Reported yields for similar transformations are generally high.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar_complex Ar-Pd(II)L2-Ar' transmetalation->pd_ar_ar_complex ar_boronic_acid Ar'-B(OH)2 ar_boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product: 3-Aryl-5-fluoroaniline purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the Buchwald-Hartwig amination of 3-Bromo-5-fluoroaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in medicinal chemistry and materials science.[1][2] This protocol outlines the requisite reagents, typical reaction conditions, and methods for purification. A summary of reaction parameters is presented in a tabular format for ease of reference, and a detailed experimental workflow is provided.

Introduction

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, offering a versatile and efficient method for the synthesis of arylamines.[1][2] This reaction is particularly valuable in drug discovery and development due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of substituted anilines from aryl halides, such as this compound, provides key intermediates for the generation of complex molecular scaffolds with potential biological activity.

The reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a suitable base and a phosphine ligand.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for the successful execution of the reaction and is highly dependent on the specific substrates being coupled.[1][3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Optimization of Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly sensitive to the reaction parameters. The following tables summarize key components and conditions that can be optimized for the coupling of this compound with a generic primary or secondary amine.

Table 1: Reagent and Catalyst Selection

ComponentExampleMolar Equivalents (relative to this compound)Typical ConcentrationNotes
Aryl Halide This compound1.00.1 - 0.5 MThe limiting reagent in the reaction.
Amine Primary or Secondary Amine1.1 - 1.5A slight excess of the amine is often used to ensure complete consumption of the aryl halide.[4]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂0.01 - 0.05 (1-5 mol%)Pd(0) or Pd(II) sources can be used. Pd(II) is reduced in situ to the active Pd(0) species.[3]
Ligand XPhos, RuPhos, Xantphos, BINAP0.02 - 0.10 (2-10 mol%)The choice of ligand is critical and often substrate-dependent. Sterically hindered biaryl phosphine ligands are commonly employed.[3][5]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS1.2 - 2.5The base facilitates the deprotonation of the amine. The strength of the base can influence the reaction rate and functional group tolerance.[3][6]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential for catalytic activity.[7]

Table 2: Typical Reaction Parameters

ParameterTypical RangeNotes
Temperature 80 - 110 °CThe reaction is typically heated to drive it to completion.[1][4]
Reaction Time 2 - 24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[1][7]
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required.[7]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization of the specific amine, catalyst, ligand, base, and solvent may be necessary to achieve the desired outcome.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.2-1.5 equivalents).[4][7]

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents) to the Schlenk tube.[4]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[4]

  • Degassing: Subject the reaction mixture to three cycles of evacuating the headspace and backfilling with an inert gas to ensure the removal of dissolved oxygen.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

    • Wash the organic layer with water and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-fluoro-5-bromoaniline derivative.

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base setup Combine Reagents in Schlenk Tube under Inert Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent add_solvent Add Solvent prep_solvent->add_solvent setup->add_solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) add_solvent->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Dilute and Filter through Celite cool->quench extract Aqueous Wash (Water, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterized Final Product purify->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Signaling_Pathway Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Lₙ pd_complex Ar(Br)Pd(II)Lₙ pd0->pd_complex Oxidative Addition amine_adduct [ArPd(II)Lₙ(R₂NH)]⁺Br⁻ pd_complex->amine_adduct + R₂NH amido_complex ArPd(II)Lₙ(NR₂) amine_adduct->amido_complex + Base - Base-H⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br + R₂NH (this compound + Amine) base Base base_h Base-H⁺ + Br⁻

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 3-Bromo-5-fluoroaniline in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-fluoroaniline as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this halogenated aniline offers versatile reactivity for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction: The Versatility of this compound in API Synthesis

This compound is a valuable intermediate in medicinal chemistry due to the distinct functionalities of its substituents. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule by participating in favorable interactions with target proteins and influencing the compound's electronic properties. The amino group provides a key site for amide bond formation, a common linkage in many pharmaceutical agents.

This document will focus on the application of this compound in the synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a class of targeted anticancer agents.

Application: Synthesis of a Novel FGFR1 Inhibitor

This section outlines a synthetic strategy for a hypothetical, yet representative, FGFR1 inhibitor derived from this compound. The synthesis leverages a key Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Approach

The overall synthetic strategy involves a multi-step sequence starting with the acylation of this compound, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a key aromatic fragment, and subsequent modifications to yield the final API.

Data Presentation

The following table summarizes key quantitative data for the synthesis and activity of a representative FGFR1 inhibitor.

StepReactant 1Reactant 2ProductYield (%)Purity (%)Biological Activity (IC50)
Acylation This compound4-Nitrobenzoyl chlorideN-(3-Bromo-5-fluorophenyl)-4-nitrobenzamide92>98N/A
Suzuki Coupling N-(3-Bromo-5-fluorophenyl)-4-nitrobenzamide3,5-Dimethoxyphenylboronic acidN-(3-(3,5-Dimethoxyphenyl)-5-fluorophenyl)-4-nitrobenzamide85>97N/A
Reduction N-(3-(3,5-Dimethoxyphenyl)-5-fluorophenyl)-4-nitrobenzamideH₂, Pd/C4-Amino-N-(3-(3,5-dimethoxyphenyl)-5-fluorophenyl)benzamide95>99N/A
Final Product 4-Amino-N-(3-(3,5-dimethoxyphenyl)-5-fluorophenyl)benzamideAcryloyl chlorideFinal FGFR1 Inhibitor88>991.25 ± 0.23 µM (NCI-H1581)[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1-bromo-3-fluoro-5-nitrobenzene.

Procedure:

  • To a vigorously stirred suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in water (50 ml), heat the mixture to 90°C.[3]

  • Slowly add 1-bromo-3-fluoro-5-nitrobenzene (24.0 g) to the heated suspension.

  • Maintain the reaction at 90°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl bromide (derived from this compound) with an arylboronic acid.

Materials:

  • N-(3-Bromo-5-fluorophenyl)-4-nitrobenzamide (1.0 eq)

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a round-bottom flask, combine N-(3-bromo-5-fluorophenyl)-4-nitrobenzamide, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Mechanism of Action

FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of the FGFR signaling pathway is implicated in various cancers. The synthesized inhibitor is designed to target the ATP-binding pocket of FGFR1, thereby inhibiting its kinase activity and blocking downstream signaling cascades.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS RAS FGFR1->RAS Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor FGFR1 Inhibitor (Derived from This compound) Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of an API using this compound.

API_Synthesis_Workflow start Start: This compound step1 Step 1: Acylation start->step1 intermediate1 Intermediate 1: Aryl Bromide step1->intermediate1 step2 Step 2: Suzuki-Miyaura Cross-Coupling intermediate1->step2 intermediate2 Intermediate 2: Coupled Product step2->intermediate2 step3 Step 3: Further Functionalization intermediate2->step3 final_api Final API step3->final_api purification Purification & Characterization (HPLC, NMR, MS) final_api->purification bio_eval Biological Evaluation (e.g., Kinase Assays, Cell-based Assays) purification->bio_eval end End: Lead Compound bio_eval->end

Caption: API Synthesis and Evaluation Workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromo-5-fluoroaniline as a key building block. The methodologies described herein are fundamental for the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile synthetic intermediate, featuring a reactive bromine atom amenable to palladium-catalyzed cross-coupling reactions, an aniline moiety for further functionalization, and a fluorine atom that can modulate the physicochemical properties of the resulting molecules. This combination makes it a valuable starting material in the synthesis of novel compounds for drug discovery and development. This guide details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as cyanation reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures.

Quantitative Data Summary
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~85 (estimated)
2Phenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane10016~90 (estimated)
3(3-cyanophenyl)boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1108~88 (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Protocol: Synthesis of 3-Fluoro-5-(4-methoxyphenyl)aniline

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Workflow A Reaction Setup (Substrates, Base, Catalyst) B Inert Atmosphere (Purge with Ar/N2) A->B C Solvent Addition (Toluene/H2O) B->C D Heating & Stirring (90°C, 12h) C->D E Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Product F->G

Suzuki-Miyaura Reaction Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in the synthesis of a wide variety of aniline derivatives.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~92 (estimated)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~89 (estimated)
3Benzophenone iminePd(dba)₂ (0.5)Xantphos (1)K₃PO₄iPrOAc801695[1]

Note: Yields are estimated based on typical outcomes for similar substrates, except for entry 3 which is based on a closely related substrate, and may require optimization for this compound.

Experimental Protocol: Synthesis of 4-(3-Amino-5-fluorophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Remove the tube from the glovebox, and under a stream of argon, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)(Br)L2 Pd(0)L2->ArPd(II)XL2 ArX This compound ArX->ArPd(II)XL2 Oxidative_Addition Oxidative Addition ArPd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 ArPd(II)XL2->ArPd(II)(NR2)L2 Amine R2NH Amine->ArPd(II)(NR2)L2 Base Base Base->ArPd(II)(NR2)L2 Ligand_Exchange Ligand Exchange ArPd(II)(NR2)L2->Pd(0)L2 Product Ar-NR2 ArPd(II)(NR2)L2->Product Reductive_Elimination Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10024~75 (estimated)
2n-Butyl acrylatePd₂(dba)₃ (1)P(o-tol)₃ (2)NaOAcDMA12016~80 (estimated)
3EthylenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP/H₂O13012~70 (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Protocol: Synthesis of 3-Fluoro-5-styrylaniline

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Heck_Reaction_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Oxidative Addition (ArBr) AlkeneComplex AlkeneComplex ArPd(II)Br->AlkeneComplex Alkene Coordination InsertionProduct InsertionProduct AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex ProductComplex InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd(0) Reductive Elimination (+ Base) Product 3-Fluoro-5-styrylaniline ProductComplex->Product ArBr This compound ArBr->Pd(0) Alkene Styrene Alkene->ArPd(II)Br

Simplified Heck Reaction Mechanism

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF656~85 (estimated)
2TrimethylsilylacetylenePd(PPh₃)₄ (1.5)CuI (3)i-Pr₂NHToluene708~90 (estimated)
33-AminophenylacetylenePdCl₂(PPh₃)₂ (0.4)CuI (1.5)Et₃NTriethylamine704089[2]

Note: Yields are estimated based on typical outcomes for similar substrates, except for entry 3 which is based on a closely related substrate, and may require optimization for this compound.

Experimental Protocol: Synthesis of 3-Fluoro-5-(phenylethynyl)aniline

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford the product.

Sonogashira_Experimental_Workflow start Start setup Combine Reactants, Catalysts, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvents Add Anhydrous Solvents and Alkyne inert->solvents reaction Heat and Stir (65°C, 6h) solvents->reaction workup Cool, Filter, and Extract reaction->workup purify Column Chromatography workup->purify product Final Product purify->product

Sonogashira Coupling Experimental Workflow

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of benzonitriles, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Quantitative Data Summary
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA12012~85 (estimated)
2K₄[Fe(CN)₆]Pd(OAc)₂ (1)cataCXium A (2)K₂CO₃t-AmylOH13018~90 (estimated)
3KCNPd(OAc)₂ (2)dpppe (4)TMEDAToluene16016~80[3]

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Protocol: Synthesis of 3-Amino-5-fluorobenzonitrile

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)₂]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a pressure tube with this compound (1.0 mmol, 1.0 equiv), Zn(CN)₂ (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Add anhydrous DMA (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to give the desired benzonitrile.

Cyanation_Logical_Relationship reagents This compound Cyanide Source (e.g., Zn(CN)2) product {3-Amino-5-fluorobenzonitrile} reagents->product Reactants catalyst_system Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., dppf) catalyst_system->product Catalyzes conditions Solvent (e.g., DMA) High Temperature (e.g., 120°C) conditions->product Enables

Logical Relationship in Palladium-Catalyzed Cyanation

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for C-N Bond Formation Reactions with 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the C-N bond formation reactions of 3-Bromo-5-fluoroaniline, a valuable building block in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications. The strategic placement of the bromine, fluorine, and amino groups on the aniline ring allows for a variety of selective cross-coupling reactions, making it a versatile precursor for the generation of diverse chemical libraries. This document outlines methodologies for two key palladium-catalyzed C-N coupling reactions: the Buchwald-Hartwig amination. General considerations for copper-catalyzed N-arylation are also discussed, providing a broader context for C-N bond formation strategies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds via the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction is particularly effective for the synthesis of a broad range of substituted anilines and N-aryl heterocycles under relatively mild conditions.

General Reaction Scheme

Diagram 1. General scheme for Buchwald-Hartwig amination.
Application Notes:

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. Given the electronic nature of the substrate, with both an electron-donating amino group and electron-withdrawing halogens, optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

  • Catalyst and Ligand Selection: A variety of palladium precursors can be employed, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices. The selection of the phosphine ligand is critical. For sterically hindered or electron-poor aryl halides, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results. For less demanding couplings, ligands like BINAP may also be effective.

  • Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a frequently used base for a wide range of amines. For more sensitive substrates or when milder conditions are necessary, inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, aprotic solvents are essential for the success of the reaction. Toluene and 1,4-dioxane are the most commonly used solvents. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligand. Reaction temperatures generally range from 80 to 110 °C. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine (General Procedure)

This protocol is a general guideline and may require optimization for specific primary amine coupling partners.

Materials:

  • This compound

  • Primary Amine (e.g., aniline, benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add this compound (1.0 equiv), the primary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos (2-4 mol%), and Pd₂(dba)₃ (1-2 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the complete removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Data Presentation:

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. Expected yields are based on literature precedents for similar substrates.

ParameterTypical Range/ValueNotes
This compound 1.0 equivLimiting reagent.
Amine 1.1 - 1.5 equivA slight excess is generally used.
Palladium Precursor 1-5 mol%Pd₂(dba)₃ or Pd(OAc)₂ are common.
Ligand 2-10 mol%Bulky biarylphosphines are often preferred.
Base 1.2 - 2.0 equivNaOtBu, K₃PO₄, or Cs₂CO₃.
Solvent Anhydrous Toluene or DioxaneConcentration typically 0.1 - 1.0 M.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 2 - 24 hMonitored by TLC or LC-MS.
Typical Yield 60 - 95%Highly dependent on the specific amine and optimized conditions.

Copper-Catalyzed N-Arylation (Ullmann-type and Chan-Lam Couplings)

Copper-catalyzed C-N bond formation reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer a valuable alternative to palladium-catalyzed methods. These reactions are often more cost-effective and can exhibit different substrate scope and functional group tolerance.

General Reaction Schemes

Diagram 2. General scheme for Ullmann-type N-arylation.
Application Notes:

  • Ullmann Condensation: This classic copper-catalyzed reaction typically requires stoichiometric amounts of copper and high reaction temperatures (often >150 °C). However, modern modifications often utilize catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting these couplings at lower temperatures.[2] A strong base, such as K₂CO₃ or K₃PO₄, is generally required.

  • Chan-Lam Coupling: This reaction typically involves the coupling of an aryl boronic acid with an amine or N-heterocycle, catalyzed by a copper(II) salt like Cu(OAc)₂. While this compound itself is not the typical arylating agent in a Chan-Lam reaction, it can be converted to the corresponding boronic acid or boronic ester to participate in such couplings. Alternatively, the amino group of this compound can act as the nucleophile in a Chan-Lam reaction with an aryl boronic acid. These reactions are often performed under aerobic conditions and at or near room temperature.

Experimental Protocol: Copper-Catalyzed N-Arylation of an N-Heterocycle with this compound (General Procedure)

This protocol is a general guideline for an Ullmann-type coupling and will likely require optimization for specific N-heterocycles.

Materials:

  • This compound

  • N-Heterocycle (e.g., imidazole, pyrazole) (1.0 equiv)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add CuI (5-10 mol%), the N-heterocycle (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Addition of Reagents: Add anhydrous DMF or DMSO, followed by this compound (1.0 equiv) and DMEDA (10-20 mol%) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated heterocycle.

Data Presentation:

The following table summarizes typical reaction parameters for the copper-catalyzed N-arylation of aryl bromides.

ParameterTypical Range/ValueNotes
This compound 1.0 equivLimiting reagent.
N-Heterocycle/Amine 1.0 - 1.5 equivA slight excess can be beneficial.
Copper Catalyst 5-20 mol%CuI is a common choice.
Ligand 10-40 mol%Diamines or amino acids are often used.
Base 2.0 - 3.0 equivK₃PO₄ or K₂CO₃ are typical.
Solvent Anhydrous DMF, DMSO, or TolueneHigh-boiling polar aprotic solvents are common.
Temperature 110 - 150 °COften requires higher temperatures than Pd-catalysis.
Reaction Time 12 - 48 hGenerally longer reaction times are needed.
Typical Yield 50 - 90%Highly dependent on the specific nucleophile and conditions.

Visualizations

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents (Aryl Halide, Amine, Base) prep_catalyst Prepare Catalyst System (Pd/Cu Source, Ligand) prep_reagents->prep_catalyst prep_solvent Add Anhydrous Solvent prep_catalyst->prep_solvent prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_solvent->prep_inert heat Heat to Desired Temperature prep_inert->heat Start Reaction stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolate Pure Product

Diagram 3. General experimental workflow for C-N cross-coupling reactions.
Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R¹R²NH deprotonation Deprotonation (Base) amine_coordination->deprotonation amide_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Diagram 4. Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective functionalization of 3-bromo-5-fluoroaniline, a versatile building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry. This document details key synthetic strategies, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and provides specific protocols for the preparation of key intermediates for targeted therapies.

Introduction

This compound is a key starting material in medicinal chemistry due to its unique substitution pattern, which allows for selective chemical modifications at distinct positions. The presence of bromine, fluorine, and amino substituents on the aromatic ring offers multiple handles for regioselective functionalization, enabling the construction of complex molecular architectures. This aniline derivative is a crucial component in the synthesis of several kinase inhibitors, including those targeting Focal Adhesion Kinase (FAK), Spleen Tyrosine Kinase (SYK), and Anaplastic Lymphoma Kinase (ALK).

Key Regioselective Functionalization Strategies

The functionalization of this compound can be directed to the C-Br bond or the positions ortho to the amino group. The choice of reaction conditions and catalysts is critical to achieve the desired regioselectivity.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the C3 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a wide range of primary and secondary amines at the C3 position, replacing the bromine atom.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation can be employed to functionalize the positions ortho to a directing metalation group (DMG). The amino group of this compound can act as a moderate directing group, or it can be converted into a more potent DMG (e.g., an amide) to facilitate lithiation and subsequent reaction with an electrophile at the C2, C4, or C6 positions.

Application in Drug Development: Synthesis of Kinase Inhibitors

Derivatives of this compound are integral to the synthesis of several targeted cancer therapies.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression is associated with the progression of various cancers.[3] FAK inhibitors can disrupt these pathological processes.[2][4]

FAK Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins, leading to the activation of downstream pathways like PI3K/AKT and ERK, which promote cell survival and proliferation.[1][3][5]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src activates p130Cas p130Cas FAK->p130Cas phosphorylates PI3K PI3K FAK->PI3K activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos activates Src->FAK phosphorylates Cell_Migration Cell Migration p130Cas->Cell_Migration Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK Ras->ERK ERK->Cell_Survival GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK inhibits

FAK Signaling Pathway and Inhibition
Dual SYK/FLT3 Inhibitors

Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) are key mediators in various inflammatory and oncological pathways.[6][7][8][9][10][11] Dual inhibitors targeting both kinases, such as mivavotinib (TAK-659), have shown promise in treating B-cell malignancies and acute myeloid leukemia.[7][8][9][10][11]

ALK/ROS1 Inhibitors

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when mutated or rearranged, can drive the growth of various cancers.[6][12][13][14][15] Lorlatinib (PF-06463922) is a potent, brain-penetrant ALK/ROS1 inhibitor used to treat non-small-cell lung cancer.[6][12][13][14][15]

Experimental Protocols

The following protocols provide detailed methodologies for key regioselective functionalizations of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, base, and Pd catalyst/ligand in a flask B Add degassed solvent (e.g., dioxane/water) A->B C Purge with inert gas (Ar or N2) B->C D Heat the mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and perform aqueous workup E->F G Dry organic layer and concentrate in vacuo F->G H Purify by column chromatography G->H I Characterize final product (NMR, MS) H->I Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange Amine_Complex [L2Pd(II)(Ar)(HNR'R'')]X Ligand_Exch->Amine_Complex Deprotonation Deprotonation Amido_Complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex BaseH [Base-H]+X- Amido_Complex->Pd0 Red_Elim Reductive Elimination Product Ar-NR'R'' Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Ligand_Exch Base Base Base->Deprotonation

References

Scale-Up Synthesis of 3-Bromo-5-fluoroaniline and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Bromo-5-fluoroaniline and its derivatives. These compounds are valuable intermediates in the pharmaceutical industry, often utilized in the development of novel therapeutics. The following sections outline scalable synthetic routes, key process parameters, safety considerations, and methods for the preparation of advanced derivatives.

Introduction

This compound is a key building block in medicinal chemistry. Its unique substitution pattern allows for the introduction of diverse functionalities, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The scale-up of its synthesis from laboratory to pilot plant or industrial scale presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and developing efficient work-up and purification procedures. These notes provide practical guidance to address these challenges.

Synthesis of this compound via Nitroarene Reduction

The most common and scalable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 1-Bromo-3-fluoro-5-nitrobenzene. Two primary methods are employed for this transformation on a larger scale: iron-mediated reduction and catalytic hydrogenation.

Iron-Mediated Reduction

This classical method is robust and cost-effective for large-scale production. It involves the use of iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol (Lab-Scale Reference)

A suspension of 29.0 g of iron powder and 20.0 g of ammonium chloride in 50 ml of water is heated to 90°C with vigorous stirring.[1] To this mixture, 24.0 g of 1-bromo-3-fluoro-5-nitrobenzene is added portion-wise.[1] The reaction is highly exothermic and requires careful temperature control.

Scale-Up Considerations:

  • Heat Management: The reduction of nitroarenes with iron is highly exothermic and poses a significant risk of thermal runaway on a large scale. The reaction should be conducted in a reactor with efficient heat exchange capabilities. Portion-wise addition of the nitro compound is crucial to control the reaction rate and temperature.

  • Mixing: Vigorous agitation is necessary to ensure good contact between the solid iron, the aqueous phase, and the organic substrate. Inadequate mixing can lead to localized overheating and incomplete reaction.

  • Work-up and Product Isolation: A major challenge in iron-mediated reductions is the formation of a voluminous iron sludge, which can complicate product isolation. The reaction mixture is typically made basic to precipitate iron hydroxides. Filtration aids like celite are often used to improve the filterability of the sludge. The product is then extracted with a suitable organic solvent. The work-up procedure for a similar reduction of nitrobenzene to aniline involves steam distillation to isolate the product, which can be an effective technique for larger batches.

Quantitative Data Summary (Iron-Mediated Reduction)

ParameterLab-ScalePilot-Scale (Projected)
Starting Material 1-Bromo-3-fluoro-5-nitrobenzene1-Bromo-3-fluoro-5-nitrobenzene
Scale 24.0 g10 - 50 kg
Reducing Agent Iron Powder (29.0 g), NH4Cl (20.0 g)Iron Powder, NH4Cl or Acetic Acid
Solvent Water (50 ml)Water, Ethanol/Water
Temperature 90°C90 - 100°C (controlled addition)
Reaction Time 2 - 4 hours4 - 8 hours
Yield Not specified80 - 90%
Purity >95% (typical)>98%
Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to iron reduction, with water being the only theoretical byproduct. However, careful catalyst selection and process control are critical to avoid side reactions, particularly dehalogenation.

Experimental Protocol (General Procedure)

In a suitable hydrogenation reactor, 1-Bromo-3-fluoro-5-nitrobenzene is dissolved in a solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until the uptake of hydrogen ceases.

Scale-Up Considerations:

  • Catalyst Selection and Loading: The choice of catalyst is crucial to achieve high chemoselectivity and prevent the cleavage of the C-Br bond (hydrodebromination). Platinum-based catalysts are often more prone to dehalogenation than palladium catalysts. Catalyst loading needs to be optimized for cost-effectiveness and reaction efficiency on a larger scale.

  • Mass Transfer: In a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen), efficient mass transfer is critical. This is influenced by reactor design, agitation speed, and hydrogen pressure. Inadequate hydrogen dispersion can lead to slow reaction rates and potential side reactions.

  • Heat Management: Catalytic hydrogenation is also exothermic. An efficient cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Safety: Handling hydrogen gas under pressure on a large scale requires specialized equipment and adherence to strict safety protocols to mitigate the risks of fire and explosion. The flammability of solvents like methanol and ethanol also needs to be carefully managed.

Quantitative Data Summary (Catalytic Hydrogenation)

ParameterLab-ScalePilot-Scale (Projected)
Starting Material 1-Bromo-3-fluoro-5-nitrobenzene1-Bromo-3-fluoro-5-nitrobenzene
Scale 1 - 10 g10 - 100 kg
Catalyst 5% Pd/C, Raney Nickel5% Pd/C (optimized loading)
Solvent Ethanol, MethanolEthanol, Methanol, Isopropanol
Hydrogen Pressure 50 - 100 psi100 - 500 psi
Temperature 25 - 60°C40 - 80°C
Reaction Time 4 - 12 hours8 - 24 hours
Yield >95%>95%
Purity >98%>99%

Workflow for Scale-Up of this compound Synthesis

G cluster_prep Preparation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_product Final Product Start 1-Bromo-3-fluoro-5-nitrobenzene Iron Iron-Mediated Reduction (Fe, NH4Cl/H2O or AcOH/EtOH) Start->Iron Route 1 Catalytic Catalytic Hydrogenation (H2, Pd/C or Ra-Ni) Start->Catalytic Route 2 Workup_Iron Basification, Filtration of Iron Sludge, Extraction Iron->Workup_Iron Workup_Catalytic Catalyst Filtration, Solvent Evaporation Catalytic->Workup_Catalytic Purification Distillation or Recrystallization Workup_Iron->Purification Workup_Catalytic->Purification End This compound Purification->End

Caption: Synthetic routes for this compound.

Synthesis of this compound Derivatives

This compound is a versatile intermediate for the synthesis of a wide range of derivatives. Common derivatization strategies include N-alkylation, N-acylation, and cross-coupling reactions.

Synthesis of 3-Bromo-5-trifluoromethylaniline

This derivative is an important intermediate for certain pharmaceuticals. A patented multi-step synthesis starting from 4-bromo-2-trifluorotoluene provides a scalable route.[2] The final step involves the reduction of a nitro intermediate.

Experimental Protocol (Reduction Step - Lab Scale)

In a 100 ml reactor, 18 g of iron powder, 52 ml of water, and 1 ml of glacial acetic acid are heated to reflux for 30 minutes.[2] The mixture is then cooled to 90-95°C, and 20 g of the nitroaromatic precursor is added dropwise over 2 hours.[2] The reaction is refluxed until completion.

Quantitative Data Summary (Synthesis of 3-Bromo-5-trifluoromethylaniline)

ParameterValue
Starting Material 3-Bromo-5-trifluoromethyl-nitrobenzene
Scale 20 g
Reducing Agent Iron Powder (18 g), Acetic Acid (1 ml)
Solvent Water (52 ml)
Temperature 90 - 95°C (addition), then reflux
Reaction Time ~3 hours
Overall Yield (multi-step) 43%
Purity Not specified

G Start 4-Bromo-2-trifluorotoluene Acetyl Acetylation Start->Acetyl Nitrate Nitration Acetyl->Nitrate Deacetyl Deacetylation Nitrate->Deacetyl Deaminize Deamination Deacetyl->Deaminize Reduce Reduction Deaminize->Reduce End 3-Bromo-5-trifluoromethylaniline Reduce->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 3-Bromo-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

A1: Low yields with this substrate can stem from several factors. The this compound is an electron-deficient aryl bromide due to the electron-withdrawing effects of the fluorine and aniline groups. This can make the oxidative addition step of the catalytic cycle challenging.[1][2] Key areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3] If using a Pd(II) precatalyst, reaction conditions must be suitable for its reduction to Pd(0).[3]

  • Inappropriate Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-deficient substrates.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition.[3][4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. A systematic screening of different bases and solvents is often necessary.[4][5]

Q2: What are the best initial conditions (catalyst, base, solvent) to try for coupling this compound?

A2: For challenging electron-deficient aryl bromides, a good starting point involves using a catalyst system known for its high activity.

  • Catalyst/Ligand: Palladacycles with bulky, electron-rich ligands are preferred.[4] A combination like Pd₂(dba)₃ with a ligand such as XPhos or SPhos, or a pre-formed catalyst like XPhos Pd G3, is a robust choice.[4][6] Pd(dppf)Cl₂ is another effective and commonly used catalyst.[7][8]

  • Base: Stronger inorganic bases are often more effective.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices to screen first.[4][9] Ensure the base is finely powdered and anhydrous.[3]

  • Solvent: Aprotic polar solvents are commonly used.[4] 1,4-Dioxane, THF, or 2-MeTHF, often with a small amount of water, are standard options.[4][10] A solvent screen is highly recommended as solvent effects can be complex and substrate-dependent.[5][11]

Q3: I am observing significant formation of side products. What are they and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, reducing your yield.

  • Homocoupling of Boronic Acid: This forms a biaryl byproduct from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[4] To minimize this, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.[3][4]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, removing it from the catalytic cycle.[4] Using anhydrous conditions, more stable boronate esters (e.g., pinacol esters), or milder bases can mitigate this issue.[4][12][13]

  • Dehalogenation: The starting this compound is reduced to 3-fluoroaniline.[14] This can be caused by high temperatures, prolonged reaction times, or certain base/solvent combinations.[14] Screening different bases and ensuring solvent purity can help reduce this side reaction.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Low Conversion Inactive Catalyst (Pd(0) oxidized)Flame-dry glassware, thoroughly degas all solvents (including water if used), and maintain a strict inert (Ar/N₂) atmosphere throughout the experiment.[3]
Inefficient Catalyst/Ligand SystemSwitch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or a modern pre-catalyst (e.g., XPhos Pd G3).[3][4] Increase catalyst loading if necessary.[10]
Inappropriate BaseScreen stronger inorganic bases like finely powdered, anhydrous K₃PO₄ or Cs₂CO₃.[4]
Poor Reagent QualityUse fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[3][13] Ensure solvents are anhydrous.
Formation of Homocoupling Product Presence of OxygenRigorously degas solvents and maintain a strict inert atmosphere.[4] Consider multiple freeze-pump-thaw cycles for degassing.[15]
Formation of Protodeboronation Product Water in the reaction mixtureUse anhydrous solvents and reagents.[4] Switch from a boronic acid to a more stable boronate ester.[4][13]
Base is too harshScreen milder bases or reduce the reaction temperature.[12]
Formation of Dehalogenated Product High Reaction Temperature / Long Reaction TimeMonitor the reaction by TLC/LC-MS and stop it upon completion. Try lowering the reaction temperature.[14]
Unsuitable Base or SolventScreen alternative bases and solvents.[14] Ensure the purity of all reagents.

Data Presentation: Reaction Condition Optimization

The following tables provide a starting point for optimizing the Suzuki coupling of this compound based on literature for similar bromoaniline substrates.

Table 1: Effect of Catalyst and Ligand (Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 12h)

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)< 10
2Pd₂(dba)₃ (1)SPhos (2)> 85
3Pd₂(dba)₃ (1)XPhos (2)> 90
4Pd(dppf)Cl₂ (2)-~80-90
5XPhos Pd G3 (2)-> 95

Table 2: Effect of Base and Solvent (Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), XPhos Pd G3 (2 mol%), 90 °C, 12h)

EntryBase (2.0 equiv)Solvent (5 mL)Yield (%)
1K₂CO₃Dioxane / H₂O (4:1)65
2Cs₂CO₃Dioxane / H₂O (4:1)92
3K₃PO₄Dioxane / H₂O (4:1)95
4K₃PO₄Toluene / H₂O (4:1)88
5K₃PO₄2-MeTHF96[10][16]

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure that can be used as a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., 2-MeTHF or 1,4-Dioxane)

  • Degassed water (if using a mixed solvent system)

  • Standard glassware (Schlenk flask or round-bottom flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry or oven-dry a Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 2-MeTHF) via syringe. If a co-solvent is used, add the degassed solvents in the desired ratio (e.g., 4 mL Dioxane and 1 mL water).

  • Reaction: Stir the mixture and heat it to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)L₂(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Product Ar-Ar' Coupled Product Trans_Complex->Product Reductive Elimination invis_node invis_node->Pd0 ArX Ar-X (this compound) ArX->OA_Complex ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_sm Starting Materials Consumed? start->check_sm sm_remain No / Low Conversion check_sm->sm_remain No sm_consumed Side Products Formed check_sm->sm_consumed Yes check_catalyst Is Catalyst System Appropriate for Electron-Deficient Ar-Br? sm_remain->check_catalyst sol_catalyst Use Bulky, Electron-Rich Ligands (XPhos, SPhos) or Modern Pre-catalyst check_catalyst->sol_catalyst No check_conditions Are Conditions Sufficiently Inert? check_catalyst->check_conditions Yes sol_inert Thoroughly Degas Solvents, Use Schlenk Technique, Ensure Dry Reagents check_conditions->sol_inert No screen_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) and Solvents (2-MeTHF) check_conditions->screen_base Yes identify_side_product Identify Main Side Product (TLC, LC-MS, NMR) sm_consumed->identify_side_product dehalogenation Dehalogenation (3-fluoroaniline) identify_side_product->dehalogenation protodeboronation Protodeboronation (Arene from Boronic Acid) identify_side_product->protodeboronation homocoupling Homocoupling (Boronic Acid Dimer) identify_side_product->homocoupling sol_dehalogenation Lower Temperature, Screen Base/Solvent dehalogenation->sol_dehalogenation sol_protodeboronation Use Anhydrous Conditions, Switch to Boronate Ester protodeboronation->sol_protodeboronation sol_homocoupling Rigorously Exclude O₂ homocoupling->sol_homocoupling

Caption: A logical workflow to diagnose and solve common issues.

References

Troubleshooting failed Buchwald-Hartwig amination with 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination, with a specific focus on the coupling of 3-Bromo-5-fluoroaniline.

Troubleshooting Guide: Failed Buchwald-Hartwig Amination with this compound

This guide addresses common issues encountered when using this compound as a substrate in the Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine atom can present unique challenges.

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1][2]• Use a Pd(0) source directly (e.g., Pd₂(dba)₃). • Employ a pre-catalyst that readily forms the active Pd(0) species.[3] • Ensure anaerobic conditions, as oxygen can deactivate the catalyst.[1]
2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient aniline.[2][4]• Screen sterically hindered, electron-rich dialkylbiaryl phosphine ligands like BrettPhos (often effective for primary amines) or XPhos.[1][5][6] • Consider bidentate ligands like BINAP or DPPF, which can sometimes prevent catalyst deactivation.[4]
3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the electron-deficient aniline.• Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[7] • If base-sensitive functional groups are present, consider weaker bases like Cs₂CO₃ or K₃PO₄, but be aware that higher temperatures may be required.[7]
4. Unsuitable Solvent: The solvent may not be optimal for the reaction.[8][9][10][11]• Toluene, dioxane, and THF are commonly used solvents.[1][10] Toluene is often a good starting point.[1][10] • Ensure the solvent is anhydrous, as water can interfere with the reaction.
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This is a common side reaction that leads to the formation of fluorobenzene and the corresponding imine.[4]• Optimize the ligand; sterically hindered ligands can disfavor this pathway.[4] • Lowering the reaction temperature may reduce the rate of β-hydride elimination.
2. Catalyst Decomposition: The catalyst may be decomposing before the desired reaction is complete.• Use a more robust ligand or a pre-catalyst. • Ensure strict anaerobic conditions are maintained throughout the reaction.
Poor Reproducibility 1. Inconsistent Reagent Quality: The quality of the catalyst, ligand, base, or solvent can vary between batches.• Use high-purity reagents from a reliable source. • Purify solvents and degas them thoroughly before use.
2. Trace Impurities: Trace amounts of water or oxygen can significantly impact the reaction.• Use Schlenk techniques or a glovebox to exclude air and moisture. • Dry glassware thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing?

A1: The failure of this reaction is often linked to the electronic properties of this compound. The electron-withdrawing fluorine atom makes the aniline less nucleophilic and more acidic, which can complicate the catalytic cycle.[12] Common issues include catalyst inactivity, inappropriate ligand or base selection, and the presence of impurities. A systematic screening of reaction parameters is often necessary.[3][13]

Q2: What is the best catalyst and ligand combination for this substrate?

A2: There is no single "best" combination, as the optimal choice can depend on the specific coupling partner. However, for electron-deficient anilines, sterically hindered and electron-rich phosphine ligands are generally a good starting point.[4] Pre-catalysts are often preferred for their reliability in generating the active catalytic species.[3] It is recommended to screen a few different catalyst/ligand systems.

Q3: Which base should I use for the amination of this compound?

A3: A strong base is typically required to deprotonate the aniline.[2] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with higher reaction temperatures.[7]

Q4: What are the ideal reaction conditions (temperature, solvent)?

A4: Typical reaction temperatures range from room temperature to over 100 °C.[14] For challenging substrates, heating is often necessary.[15] Common solvents include toluene, dioxane, and THF.[1][10] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: How can I minimize the formation of the hydrodehalogenation side product?

A5: Hydrodehalogenation arises from a side reaction called β-hydride elimination.[4] To minimize this, you can try using a bulkier phosphine ligand, which can sterically hinder this pathway. Lowering the reaction temperature can also be effective.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Stir bar

  • Inert gas (argon or nitrogen)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the base (1.2-2.0 equivalents), and a stir bar to a Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.0-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove the palladium catalyst. The filtrate can then be washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Failed Buchwald-Hartwig Amination (this compound) Analysis Analyze Reaction Outcome (TLC, GC-MS, LC-MS) Start->Analysis NoReaction No Reaction / Low Conversion Analysis->NoReaction No/Low Product SideProducts Side Product Formation (e.g., Hydrodehalogenation) Analysis->SideProducts Byproducts Observed Inconsistent Poor Reproducibility Analysis->Inconsistent Results Vary Catalyst Check Catalyst System (Precatalyst, Ligand) NoReaction->Catalyst Potential Cause Base Evaluate Base (Strength, Solubility) NoReaction->Base Potential Cause Solvent Optimize Solvent (Anhydrous, Degassed) NoReaction->Solvent Potential Cause SideProducts->Catalyst Potential Cause Conditions Adjust Reaction Conditions (Temperature, Time) SideProducts->Conditions Potential Cause Purity Verify Reagent Purity & Strict Anaerobic Conditions Inconsistent->Purity Potential Cause Success Successful Reaction Catalyst->Success Solution Implemented Base->Success Solution Implemented Solvent->Success Solution Implemented Conditions->Success Solution Implemented Purity->Success Solution Implemented

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 3-Bromo-5-fluoroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 3-bromo-5-fluoroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives.

Q1: My product, a derivative of this compound, is showing significant tailing during silica gel column chromatography. What could be the cause and how can I fix it?

A1: Peak tailing of aniline derivatives on silica gel is a common issue, often caused by the interaction of the basic amine functionality with the acidic silanol groups of the silica.[1] This can lead to poor separation and reduced yield.

Troubleshooting Steps:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et3N) or pyridine in the mobile phase can neutralize the acidic sites on the silica gel, minimizing unwanted interactions and improving peak shape.[2]

  • Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[3] Alternatively, amino-functionalized silica can also provide excellent separation for amines.[4]

  • Reversed-Phase Chromatography: For highly polar amine derivatives, reversed-phase flash chromatography can be a powerful alternative. Using a C18-functionalized silica column with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like triethylamine or formic acid, can provide excellent separation.

Q2: I am performing a Suzuki coupling reaction with this compound. What are the common impurities I should expect and how can I remove them?

A2: Suzuki coupling reactions can present several purification challenges.[5][6] Common impurities include:

  • Unreacted Starting Materials: Unreacted this compound and the boronic acid/ester.

  • Homocoupling Products: Biaryl products from the coupling of two boronic acid molecules.

  • Dehalogenated Byproduct: 5-fluoroaniline, resulting from the reduction of the starting material.

  • Palladium Catalyst Residues: Residual palladium can contaminate the final product.

Purification Strategy:

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted basic starting material. A wash with a base (e.g., saturated NaHCO3) can remove unreacted boronic acid.

  • Column Chromatography: Flash column chromatography is typically effective for separating the desired product from the other organic impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is usually successful.

  • Palladium Removal: If palladium residues are a concern, specialized scavengers (e.g., silica-based thiols or activated carbon) can be added to the product solution before filtration and final concentration.

  • Recrystallization: For solid products, recrystallization can be a highly effective final purification step to remove trace impurities and obtain a highly pure product.

Q3: After a Friedel-Crafts acylation on a this compound derivative, my crude product is a dark, oily residue that is difficult to purify by column chromatography. What should I do?

A3: Friedel-Crafts acylations often use strong Lewis acids like AlCl₃, which can lead to the formation of colored impurities and complex mixtures.[7]

Troubleshooting and Purification Strategy:

  • Quenching and Workup: Ensure the reaction is properly quenched by slowly adding it to ice-cold dilute HCl. This will hydrolyze the aluminum salts and help to break up any complexes.[8] A thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary.

  • Charcoal Treatment: If the color persists in the organic layer, a treatment with activated charcoal can help to remove colored impurities. Dissolve the crude product in a solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite.

  • Column Chromatography: When preparing for column chromatography, it is often beneficial to "dry-load" the sample.[9] Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column, which often leads to better separation.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain pure material.

Quantitative Data Summary

The following tables provide representative data for common purification strategies. Note: These values are illustrative and actual results will vary depending on the specific reaction and conditions.

Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product

Purification MethodPurity (by HPLC)Yield (%)Solvent Consumption
Flash Chromatography (Silica)>98%75%High
Recrystallization>99.5%60% (after chromatography)Low to Medium
Preparative HPLC>99%50%Medium

Table 2: Effect of Triethylamine (Et3N) on Column Chromatography of an Amine Product

% Et3N in EluentTailing FactorResolution (Rs)
0%2.50.8
0.5%1.21.5
1.0%1.01.8

Experimental Protocols

Protocol 1: Flash Column Chromatography with Dry Loading

This protocol is suitable for purifying products that are not highly soluble in the column eluent or for crude mixtures that are oily.[9]

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[2]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).

    • Add silica gel to the solution (typically 3-5 times the mass of the crude product).

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Fill the column with a slurry of silica gel in the initial, least polar eluent.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add another layer of sand (approx. 1 cm) on top of the silica bed.

  • Loading and Elution:

    • Carefully add the dry-loaded sample onto the top layer of sand.

    • Gently add the eluent to the column, taking care not to disturb the silica bed.

    • Apply pressure (using a pump or air) to begin eluting the column.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Recrystallization

This protocol is for the final purification of solid products.

  • Solvent Selection:

    • Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

    • If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup is_solid Is Product a Solid? workup->is_solid column Flash Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes column->is_solid Check if solid after column pure_product Pure Product column->pure_product recrystallize->pure_product

Caption: General workflow for purification strategy selection.

Troubleshooting_Tailing start Problem: Peak Tailing on Silica Gel step1 Step 1: Modify Eluent Add 0.1-1% Triethylamine start->step1 check1 Resolved? step1->check1 step2 Step 2: Change Stationary Phase Use Alumina or Amino-Silica check1->step2 No end Pure Product check1->end Yes check2 Resolved? step2->check2 step3 Step 3: Switch to Reversed-Phase Use C18 column with Water/Acetonitrile check2->step3 No check2->end Yes step3->end

Caption: Troubleshooting guide for peak tailing in column chromatography.

References

How to prevent dehalogenation of 3-Bromo-5-fluoroaniline in Pd-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Prevent Dehalogenation of 3-Bromo-5-fluoroaniline in Pd-Catalyzed Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the undesired side reaction of hydrodehalogenation when using this compound in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation, often called dehalogenation or proto-dehalogenation, is a common and undesired side reaction in which the halogen substituent (in this case, bromine) on the aryl halide is replaced by a hydrogen atom.[1] This leads to the formation of 5-fluoroaniline as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[1]

Q2: What are the primary causes of hydrodehalogenation?

A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This intermediate can transfer the hydride to the aryl group, leading to the dehalogenated product.[3] Common sources of hydrides include:

  • Solvents: Protic solvents like alcohols or solvents that can degrade to provide hydrides, such as N,N-Dimethylformamide (DMF).[1][2]

  • Bases: Amine bases (e.g., triethylamine) can be a source of hydrides.[1][3]

  • Water: Trace amounts of water can act as a hydrogen source.[4][5]

  • Reagents: Certain reagents or additives can inadvertently introduce hydride sources.

Q3: Why is this compound particularly susceptible to this side reaction?

A3: this compound is an electron-deficient aryl halide due to the strong electron-withdrawing effect of the fluorine atom. Electron-deficient aryl halides can be more susceptible to dehalogenation side reactions in some catalytic systems.[6] The kinetics of the desired cross-coupling reaction versus the undesired dehalogenation pathway are critical; if the desired reaction is slow, the side reaction becomes more prominent.[1]

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: The most common methods for detecting and quantifying the formation of 5-fluoroaniline alongside your desired product are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking a small aliquot from the crude reaction mixture and analyzing it with an internal standard, you can determine the ratio of the desired product to the dehalogenated byproduct.[2] Thin Layer Chromatography (TLC) can also give a qualitative indication if the byproduct is present.[1]

Troubleshooting Guide: High Levels of Dehalogenation

If you are observing significant formation of 5-fluoroaniline, follow this systematic workflow to diagnose and resolve the issue.

Issue: Significant Formation of 5-fluoroaniline Byproduct (>5%)

The key to preventing dehalogenation is to accelerate the rate of the desired C-C or C-N bond-forming reductive elimination relative to the rate of the hydrodehalogenation pathway.

1. Evaluate and Optimize the Ligand

Potential Cause: The ligand may not be effectively promoting the desired reductive elimination, allowing the competing dehalogenation pathway to dominate.

Solution: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands are known to accelerate reductive elimination.[2][6]

Table 1: Effect of Ligand Selection on Dehalogenation

Ligand Type Example Ligands Expected Outcome on Dehalogenation Rationale
Bulky, Electron-Rich Biaryl Phosphines XPhos, SPhos, DavePhos Decrease Promotes rapid reductive elimination, outcompeting the Pd-H pathway.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr Decrease Forms highly active catalysts that can accelerate the desired coupling even at lower temperatures.[7][8]
Standard Phosphines PPh₃, P(o-tol)₃ Increase Generally less effective at promoting reductive elimination for challenging substrates.

| Bidentate Phosphines | dppf, Xantphos | Variable | Can be effective, but success is highly substrate-dependent; Xantphos is often used to suppress side reactions.[1] |

2. Adjust the Base

Potential Cause: The base may be acting as a hydride source or may be too strong, promoting side reactions.

Solution: Screen different classes of bases. Switch from amine or strong alkoxide bases to weaker, non-nucleophilic inorganic bases.

Table 2: Influence of Base on Dehalogenation

Base Class Example Bases Expected Outcome on Dehalogenation Rationale
Inorganic Carbonates Cs₂CO₃, K₂CO₃ Decrease Generally weak hydride donors; effective in many coupling reactions.[6]
Inorganic Phosphates K₃PO₄ Decrease A common choice for suppressing dehalogenation, particularly in Suzuki couplings.[2][6]
Alkoxides NaOtBu, KOtBu Variable / Increase Very effective for some reactions (e.g., Buchwald-Hartwig), but can promote dehalogenation in others. Use with caution.[9]

| Amine Bases | Et₃N, DIPEA | Increase | Known to be potential hydride sources, increasing the risk of dehalogenation.[1][3] |

3. Change the Solvent

Potential Cause: The solvent may be a direct source of hydrides or may facilitate the formation of Pd-H species.

Solution: Switch to aprotic, non-polar, or less reducible solvents. Ensure solvents are anhydrous.

Table 3: Solvent Effects on Dehalogenation

Solvent Expected Outcome on Dehalogenation Rationale
Toluene, Dioxane, THF Decrease Aprotic solvents that are less likely to act as hydride donors.[2][6]
DMF, DMAc Increase Can decompose at higher temperatures to provide hydride sources.[1][10]

| Alcohols (MeOH, EtOH) | Increase | Protic solvents that are direct hydride sources.[3][6] |

4. Lower the Reaction Temperature

Potential Cause: High reaction temperatures can increase the rate of the undesired dehalogenation side reaction.

Solution: Attempt the reaction at a lower temperature. With modern, highly active catalyst systems, many cross-coupling reactions can be performed at room temperature or slightly elevated temperatures (40-80 °C).[1][11][12] Monitor the reaction kinetics to ensure the desired transformation still proceeds at a reasonable rate.

Visualizations

G start High Dehalogenation Observed (>5% 5-fluoroaniline) ligand Step 1: Optimize Ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->ligand ligand_sol Switch to XPhos, SPhos, or an NHC ligand. ligand->ligand_sol No base Step 2: Change Base Is the base an inorganic carbonate or phosphate (e.g., K₃PO₄)? ligand->base Yes ligand_sol->base base_sol Switch to K₃PO₄ or Cs₂CO₃. Avoid amine bases. base->base_sol No solvent Step 3: Change Solvent Is the solvent aprotic (e.g., Toluene, Dioxane)? base->solvent Yes base_sol->solvent solvent_sol Switch to Toluene or Dioxane. Avoid DMF and alcohols. solvent->solvent_sol No temp Step 4: Lower Temperature Is the reaction run at the lowest effective temperature? solvent->temp Yes solvent_sol->temp temp_sol Screen temperatures from RT to 80°C. temp->temp_sol No end Dehalogenation Minimized (<5% Byproduct) temp->end Yes temp_sol->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

G pd0 Pd(0)Lₙ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add arpdbr Ar-Pd(II)-L(Br) (Ar = 3-amino-5-fluorophenyl) oxidative_add->arpdbr transmetal Transmetalation (with Nu-M) arpdbr->transmetal Desired Pathway arpdh Ar-Pd(II)-L(H) arpdbr->arpdh Undesired Pathway arpdnu Ar-Pd(II)-L(Nu) transmetal->arpdnu red_elim_desired Reductive Elimination arpdnu->red_elim_desired product Ar-Nu (Desired Product) red_elim_desired->product product->pd0 hydride_source Hydride Source (H⁻) (from solvent, base, H₂O) hydride_source->arpdh red_elim_undesired Reductive Elimination arpdh->red_elim_undesired byproduct Ar-H (Dehalogenated Byproduct) red_elim_undesired->byproduct byproduct->pd0

References

Improving yield and purity in the synthesis of 3-Bromo-5-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 3-bromo-5-fluoroaniline and its derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.

Diagram: Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield low_purity Low Purity / Multiple Spots on TLC start->low_purity product_dark Product is a Dark Oil/Solid start->product_dark sub_low_yield_reagents Sub-optimal Reagents/Catalyst low_yield->sub_low_yield_reagents sub_low_yield_conditions Incorrect Reaction Conditions low_yield->sub_low_yield_conditions sub_low_purity_side_reactions Side Reactions (e.g., Polybromination) low_purity->sub_low_purity_side_reactions sub_low_purity_starting_material Impure Starting Material low_purity->sub_low_purity_starting_material solution_purification Optimize column chromatography or recrystallization. low_purity->solution_purification sub_product_dark_oxidation Oxidation of Aniline product_dark->sub_product_dark_oxidation solution_reagents Use fresh/purified reagents and catalyst. Increase catalyst loading. sub_low_yield_reagents->solution_reagents solution_conditions Optimize temperature, time, and solvent. Ensure inert atmosphere. sub_low_yield_conditions->solution_conditions solution_side_reactions Protect amino group (acetylation). Control stoichiometry of brominating agent. sub_low_purity_side_reactions->solution_side_reactions solution_starting_material Purify starting material before use. sub_low_purity_starting_material->solution_starting_material solution_oxidation Use purified, colorless aniline. Run reaction under inert atmosphere. sub_product_dark_oxidation->solution_oxidation

Caption: A flowchart illustrating common issues and their potential solutions in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is producing multiple products, leading to a low yield of the desired this compound. How can I improve selectivity?

A1: Polybromination is a common issue due to the activating nature of the amino group. To enhance the selectivity for mono-bromination, consider the following strategies:

  • Protect the Amino Group: The most effective method is to protect the amino group, typically through acetylation to form an acetanilide. This reduces the activating effect of the amino group, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.

  • Control Stoichiometry: Use a precise, or even slightly sub-stoichiometric, amount of the brominating agent (e.g., 0.95 equivalents) to minimize over-bromination.[1]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can favor the mono-brominated product.[1]

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over harsher reagents like molecular bromine.[1]

Q2: The reaction mixture is turning dark brown or forming a tar-like substance. What is the cause and how can I prevent it?

A2: The formation of dark, tar-like substances is often due to the oxidation of the aniline starting material or product. Anilines are susceptible to air oxidation, which can lead to colored, high-molecular-weight impurities. To prevent this:

  • Use Purified Reagents: Ensure your starting aniline is pure and colorless.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Protecting Group: Acetylation of the amino group not only controls the regioselectivity of bromination but also makes the substrate less prone to oxidation.

Q3: I am observing incomplete conversion of my starting material, even after extended reaction times. What can I do to improve the yield?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: If you are performing a catalytic reduction or a cross-coupling reaction, ensure your catalyst is fresh and active. Catalyst poisoning by impurities in the starting materials or solvents can also be an issue.

  • Insufficient Reagent: Ensure you are using the correct stoichiometry of all reagents. For reductions with metals like iron or tin, an excess of the metal and a proton source is often required.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the solvent may not be appropriate. Gradually increasing the temperature or screening different solvents can improve the reaction rate.

  • Poor Mixing: In heterogeneous reactions, such as reductions with metal powders, vigorous stirring is crucial to ensure good contact between the reactants.

Q4: Purification of the crude product by column chromatography is proving difficult, with significant product tailing and poor separation. What can I do to optimize the purification?

A4: The basic nature of the aniline functional group can lead to strong interactions with the acidic silica gel, causing peak tailing.[2] To improve separation:

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and lead to better peak shapes.[2]

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to find an eluent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your product. A common starting point for anilines is a mixture of hexanes and ethyl acetate.

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[3]

  • Dry Loading: For samples that are not very soluble in the initial eluent, "dry loading" can improve the separation. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: What are the common impurities I should look for in my crude this compound?

A5: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Positional isomers can be formed during the bromination step.

  • Over-brominated Species: Di- or tri-brominated anilines can be present if the bromination is not well-controlled.

  • Unreacted Starting Material: Incomplete reactions will leave starting materials in your crude product.

  • Dehalogenated Products: In catalytic hydrogenation reactions, the bromine atom can sometimes be reductively cleaved, leading to the formation of 3-fluoroaniline.

  • Oxidation Products: As mentioned earlier, anilines can oxidize to form colored impurities.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Halogenated Anilines from Halogenated Nitroarenes

Reducing AgentCatalyst/AdditiveTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Advantages/Disadvantages
Iron PowderNH₄Cl or Acetic AcidWater/Ethanol90 - Reflux2 - 4>90Inexpensive, effective. Generates significant iron sludge.[4][5]
Tin(II) ChlorideConcentrated HClEthanolReflux1 - 3>90Generally clean reactions. Stoichiometric amounts of tin salts are produced as waste.[5]
Catalytic HydrogenationPd/C or Pt/CEthanol/MethanolRoom Temp - 1001 - 10>95High yield and purity, clean reaction. Potential for dehalogenation, requires specialized equipment.[5]
Raney Nickel-Methanol20 - 505 - 10HighCost-effective catalyst. Can also cause dehalogenation.[5]

Table 2: Comparison of Brominating Agents for Aniline Derivatives

Brominating AgentSolventTemperature (°C)Key Features
Molecular Bromine (Br₂)Acetic Acid, CH₂Cl₂0 - Room TempHighly reactive, can lead to polybromination if not controlled. Corrosive and hazardous to handle.[6]
N-Bromosuccinimide (NBS)Acetonitrile, CCl₄0 - RefluxMilder and more selective than Br₂. Easier to handle solid. Often used for allylic and benzylic bromination but also effective for activated aromatic rings.[6]
Dibromoisocyanuric Acid (DBI)Conc. H₂SO₄20A mild and highly effective brominating agent, sometimes superior to NBS for certain substrates.[7]
Copper(II) Bromide (CuBr₂)Acetonitrile/Water7 - 25Can provide good regioselectivity for para-bromination of anilines.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Bromo-3-fluoro-5-nitrobenzene [4]

This protocol describes the reduction of a nitro-substituted precursor using iron powder.

Materials:

  • 1-Bromo-3-fluoro-5-nitrobenzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Water

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of iron powder (1.2 equivalents) and ammonium chloride (0.75 equivalents) in water.

  • Heat the suspension to 90 °C with vigorous stirring.

  • Add 1-bromo-3-fluoro-5-nitrobenzene (1.0 equivalent) portion-wise to the hot suspension.

  • After the addition is complete, reflux the mixture for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the insoluble iron salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the collected iron salts with hot ethanol and combine the ethanol wash with the ethyl acetate extracts.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 3,5-Difluoroaniline

This protocol provides a general procedure for the diazotization of an aniline followed by a Sandmeyer reaction to introduce a bromine atom.[6][8]

Materials:

  • 3,5-Difluoroaniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Diazotization:

    • In a flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in 48% hydrobromic acid (2.5-3.0 equivalents) at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (0.3-0.5 equivalents) in 48% hydrobromic acid (0.3-0.5 equivalents).

    • Heat this mixture to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling CuBr/HBr mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude 1-bromo-3,5-difluorobenzene by distillation. The subsequent amination to this compound is a separate synthetic step.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol is adapted from a general procedure for purifying aniline derivatives.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber, UV lamp

Procedure:

  • Mobile Phase Selection:

    • Perform TLC analysis on the crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of 0.2-0.3 for the product. A good starting point is a 9:1 hexane:ethyl acetate mixture.

    • To prevent tailing, add 0.5-1% triethylamine to the chosen eluent system.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase. If necessary, a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane) can be used to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Catalyst and Ligand Screening for 3-Bromo-5-fluoroaniline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst and ligand screening for cross-coupling reactions involving 3-bromo-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the common causes and how can I troubleshoot it?

A1: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like this compound are common. The primary reasons often involve inefficient oxidative addition or transmetalation. Here are key areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition step.[1] Consider screening ligands such as XPhos, SPhos, or RuPhos.[2][3] Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can also offer more reliable generation of the active catalyst compared to in-situ generation from sources like Pd(OAc)₂.

  • Base Selection: The base plays a crucial role in the transmetalation step. Stronger, non-nucleophilic bases are often more effective for challenging substrates. Consider screening bases such as Cs₂CO₃ and K₃PO₄, which have shown success in couplings of similar electron-deficient haloanilines.[1] Ensure the base is finely powdered and anhydrous.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[1] In some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate bases.

  • Boronic Acid/Ester Instability: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, can be a significant side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this. Alternatively, consider using more stable boronic esters, such as pinacol esters.

  • Reaction Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C, to drive the reaction to completion.[4]

Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

A2: The Buchwald-Hartwig amination of electron-deficient aryl bromides like this compound requires careful optimization of the catalytic system. Key parameters include:

  • Ligand Selection: This is often the most critical parameter and is dependent on the amine coupling partner. For primary and secondary aliphatic amines, bulky, electron-rich biaryl phosphine ligands like t-BuXPhos, BrettPhos, and RuPhos are often effective. For aniline coupling partners, XPhos and SPhos are good starting points.[3]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts can provide more consistent results.

  • Base Choice: Strong, non-coordinating bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[4] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.

  • Solvent: Anhydrous aprotic solvents such as toluene, 1,4-dioxane, and THF are standard choices. The solubility of the base and reactants in the chosen solvent can impact the reaction rate.

Q3: What are some common side reactions to be aware of when working with this compound in cross-coupling reactions?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of 3-fluoroaniline. This can be caused by β-hydride elimination from the palladium intermediate or by reaction with trace water or other proton sources.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide can couple to form symmetrical biaryls. This is often more prevalent with highly active catalysts or when the cross-coupling is slow.

  • Protodeboronation: As mentioned earlier, the boronic acid can be cleaved by water or other protic species in the reaction mixture before it can participate in the catalytic cycle.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inefficient Oxidative Addition Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Use a palladium precatalyst for reliable active catalyst generation.
Slow Transmetalation Screen stronger, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.
Boronic Acid Decomposition Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).
Catalyst Deactivation Ensure rigorous exclusion of oxygen using techniques like freeze-pump-thaw degassing or working in a glovebox. Use purified, anhydrous solvents.
Low Reaction Temperature Increase the reaction temperature, typically to the 80-110 °C range.
Low Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands based on the amine coupling partner (e.g., t-BuXPhos for aliphatic amines, XPhos for anilines).[3]
Ineffective Base Use a strong, non-coordinating base like NaOtBu or LHMDS.[4] If the substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures.
Catalyst Inhibition Ensure the use of high-purity, anhydrous solvents and reagents. Consider using a palladium precatalyst to avoid issues with in-situ catalyst formation.
Steric Hindrance For highly hindered amines or aryl halides, ligands with greater steric bulk may be required.
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Quantitative Data Summary

The following tables provide a summary of catalyst and ligand systems that have been reported for the coupling of substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Substrate
Pd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME80High5-bromo-1-ethyl-1H-indazole[5]
CataCXium A Pd G3 (10)-K₃PO₄ (2)2-MeTHF11091ortho-bromoaniline[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95Bromo-trifluoroanilines[1]
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane100>95Bromo-trifluoroanilines[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoanilines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Amine
Pd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene9087Aniline[3]
Pd(OAc)₂ (1-5)XantphosCs₂CO₃ (1.5)Dioxane11070-90Various amines
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10068Carbazole[2]
Pd₂(dba)₃ (2)XPhos (8)NaOtBu (2.08)Toluene100HighDiphenylamine[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., KOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Check Starting Material Consumption by TLC/LC-MS start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed sm_present Starting Material Present? check_sm->sm_present side_products Significant Side Products Formed? sm_consumed->side_products catalyst_issue Potential Catalyst Deactivation/ Slow Reaction sm_present->catalyst_issue optimize_selectivity Optimize for Selectivity: - Screen Ligands - Lower Temperature - Change Base side_products->optimize_selectivity Yes purification_issue Product is Formed, Issue with Work-up/ Purification side_products->purification_issue No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts/Ligands - Screen Bases/Solvents - Ensure Inert Atmosphere catalyst_issue->optimize_conditions

References

Technical Support Center: Synthesis of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoroaniline. Our aim is to address common challenges and provide actionable solutions to ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and reliable method is the reduction of 1-bromo-3-fluoro-5-nitrobenzene. This transformation can be effectively achieved using chemical reduction, with iron powder in the presence of an acid or an ammonium salt being a common choice. Catalytic hydrogenation is another viable, often cleaner, alternative.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The most prevalent impurities are typically process-related. These include unreacted starting material (1-bromo-3-fluoro-5-nitrobenzene), and over-brominated products, such as 3,5-dibromo-fluoroaniline. The formation of di-bromo impurities is a common issue when working with anilines, as the amino group is a strong activating group for electrophilic aromatic substitution, making the aromatic ring highly susceptible to further bromination.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q4: What are the safety precautions I should take during this synthesis?

A4: this compound and its precursors are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The bromination of anilines can be highly exothermic, so proper temperature control is essential to prevent runaway reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC. Ensure the starting material is fully consumed before quenching the reaction. - Increase reaction time or temperature. Do this cautiously and in small increments, as excessive heat can lead to impurity formation.
Suboptimal Reagent Stoichiometry - Verify the molar ratios of your reagents. For the reduction of the nitro group, ensure an adequate excess of the reducing agent (e.g., iron powder) is used.
Product Loss During Workup - Optimize extraction procedures. Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Minimize transfers between flasks to reduce mechanical losses.
Issue 2: Presence of Significant Di-bromo Impurities
Possible Cause Suggested Solution
Over-bromination of 3-Fluoroaniline - Control the stoichiometry of the brominating agent. Use a slight excess, but avoid large excesses which drive the formation of di-bromo products. - Maintain a low reaction temperature. The bromination of anilines is highly exothermic; cooling the reaction mixture in an ice bath can help control the reaction rate and improve selectivity.[1] - Protect the amino group. Acetylating the amino group of 3-fluoroaniline to form the corresponding acetanilide reduces the activating effect of the amino group, allowing for more controlled mono-bromination. The protecting group can be subsequently removed by hydrolysis.[1]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of Product and Impurities during Column Chromatography - Optimize the mobile phase. A less polar solvent system will increase the retention time on the column and may improve the separation of the desired mono-bromo product from the more non-polar di-bromo impurity. - Add a basic modifier. Aniline derivatives can interact with the acidic silanol groups on silica gel, leading to peak tailing. Adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.
Product Oiling Out During Recrystallization - Choose an appropriate solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. - Ensure slow cooling. Rapid cooling can lead to the precipitation of an impure oil. Allow the solution to cool gradually to room temperature before placing it in an ice bath to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoroaniline (Starting Material)

This protocol outlines the synthesis of 3-fluoroaniline via the reduction of 3-fluoronitrobenzene using iron powder.

Materials:

  • 3-Fluoronitrobenzene

  • Iron powder

  • Ammonium chloride

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-fluoronitrobenzene (1 equivalent).

  • Add iron powder (approx. 3 equivalents) and a solution of ammonium chloride in water.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and make it basic with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-fluoroaniline.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromo-3-fluoro-5-nitrobenzene via iron reduction.[3]

Materials:

  • 1-Bromo-3-fluoro-5-nitrobenzene

  • Iron powder

  • Ammonium chloride

  • Water

Procedure:

  • Prepare a suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in water (50 ml) in a suitable reaction vessel.

  • Heat the suspension to 90°C with vigorous stirring.

  • Add 1-bromo-3-fluoro-5-nitrobenzene (24.0 g) portion-wise to the heated suspension.

  • Maintain the reaction at 90°C and continue vigorous stirring until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes (Illustrative)

Reduction MethodTypical Yield (%)Purity (%)AdvantagesDisadvantages
Iron/HCl 85-95>98Cost-effective, readily available reagents.Generates large amounts of iron sludge waste.
Catalytic Hydrogenation (Pd/C) >95>99High yield and purity, cleaner process.Requires specialized high-pressure equipment, catalyst can be expensive.
Tin/HCl 80-90>97Effective for a wide range of nitro compounds.Tin salts are toxic and require careful disposal.

Note: The data presented in this table is illustrative and based on typical outcomes for the reduction of nitroarenes. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Synthesis_Pathway A 3-Fluoronitrobenzene B Reduction (e.g., Fe/NH4Cl) A->B C 3-Fluoroaniline B->C D Bromination (e.g., Br2/AcOH) C->D E This compound (Crude) D->E F Purification (Chromatography/ Recrystallization) E->F G This compound (Pure) F->G

Caption: Overall synthesis workflow for this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction A 3-Fluoroaniline C This compound (Desired Product) A->C Mono-bromination B Brominating Agent (1 equivalent) B->C D This compound F 3,5-Dibromo-fluoroaniline (Impurity) D->F Over-bromination E Excess Brominating Agent E->F

Caption: Formation of the desired product and a common di-bromo impurity.

Troubleshooting_Logic Start Analyze Crude Product (TLC/HPLC) Impurity_Check Significant Impurities Present? Start->Impurity_Check Low_Yield_Check Low Yield? Impurity_Check->Low_Yield_Check No Over_Bromination Di-bromo Impurity Detected Impurity_Check->Over_Bromination Yes (Di-bromo) Incomplete_Reaction Starting Material Remaining Impurity_Check->Incomplete_Reaction Yes (Starting Material) Low_Yield_Check->Incomplete_Reaction Yes End Pure Product, Good Yield Low_Yield_Check->End No Solution1 - Control Stoichiometry - Lower Temperature - Protect Amine Group Over_Bromination->Solution1 Solution2 - Increase Reaction Time/Temp - Check Reagent Ratios Incomplete_Reaction->Solution2 Purification_Issue Purification Difficulty Solution3 - Optimize Chromatography - Choose Better Recrystallization Solvent Purification_Issue->Solution3 Solution1->Purification_Issue Solution2->Purification_Issue Solution3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Effect of base and solvent on 3-Bromo-5-fluoroaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 3-Bromo-5-fluoroaniline in common cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?

A1: The bromine atom is significantly more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Fluorine (C-F) bond, making it more susceptible to oxidative addition to the palladium catalyst, which is typically the rate-determining step. Therefore, you can selectively perform cross-coupling reactions at the bromine position while leaving the fluorine atom intact.

Q2: What are the key considerations for selecting a base in a Suzuki-Miyaura coupling reaction with this compound?

A2: The choice of base is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, a moderately strong to strong base is generally required to facilitate the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base often depends on the specific boronic acid or ester used and the solvent system. A screening of different bases is often recommended to achieve the best yield.[1][2]

Q3: In a Buchwald-Hartwig amination, what is the best base to use with this compound?

A3: The choice of base in a Buchwald-Hartwig amination depends on the amine coupling partner and the desired reaction conditions. For primary and secondary alkyl or aryl amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often very effective and can lead to high yields. However, for substrates that are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[3]

Q4: What are common side reactions to watch out for when using this compound in cross-coupling reactions?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by ensuring an inert atmosphere and optimizing the base and ligand.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This can be reduced by using the correct stoichiometry and ensuring the catalyst is active.

  • Protodeborylation: The protonolysis of the boronic acid starting material in Suzuki reactions. Using anhydrous conditions and the appropriate base can mitigate this.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired biaryl product.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Base Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.[1]
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, toluene, and DMF, often with a small amount of water.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments.
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine.

Potential Cause Troubleshooting Step
Ligand Incompatibility The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[4]
Base Strength If using a weaker base like K₂CO₃, consider switching to a stronger base like NaOtBu or LiHMDS, provided your substrate is stable under these conditions.[5]
Oxygen Contamination Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.
Sterically Hindered Amine For bulky amines, longer reaction times or higher temperatures may be necessary. The choice of a more sterically demanding ligand might also be beneficial.

Data Presentation

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~85-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane10016~90-98
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)9024~70-85

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.[1][2][6]

Buchwald-Hartwig Amination of this compound with Morpholine (Representative Data)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1008>95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11018~85-95
[Pd(allyl)Cl]₂ (1)tBuXPhos (2)Cs₂CO₃ (1.5)Toluene11024~80-90

Note: Yields are representative and can vary based on the specific amine and reaction conditions.[3][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene/water 10:1) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.2 mmol) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and attach to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8-24 hours).

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Boronic Acid, Base B Add Pd Catalyst and Ligand C Add Degassed Solvent D Heat and Stir under Inert Atmosphere C->D E Quench and Extract D->E F Dry and Concentrate G Column Chromatography H H G->H Characterize Product

Suzuki-Miyaura Experimental Workflow

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl L_nPd(II)(Ar)Br OxAdd->PdII_Aryl Ar-Br Amine_Coord Amine Coordination + Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido HNR'R'', Base Red_Elim Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product Red_Elim->Pd0 Reactants Ar-Br + HNR'R'' + Base

References

Technical Support Center: LC-MS Analysis of 3-Bromo-5-fluoroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of 3-Bromo-5-fluoroaniline and its reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound reaction mixtures.

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

A1: Peak tailing for basic compounds like anilines is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the amine functional group and acidic residual silanols on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: Incorporate a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, into both the aqueous and organic mobile phases. This protonates the aniline, reducing its interaction with silanols.

    • Introduce a Competing Base: For particularly stubborn tailing, a low concentration of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites. However, be aware that TEA can cause ion suppression in the MS source.

  • Column Selection:

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

    • Consider a Phenyl or PFP Stationary Phase: These phases can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte, potentially improving peak shape.

  • Check for Column Contamination: A contaminated column, especially at the inlet, can lead to peak distortion. Flush the column according to the manufacturer's instructions or, if necessary, replace it.

Q2: My this compound signal is inconsistent or disappearing, especially when analyzing crude reaction mixtures. What is causing this ion suppression?

A2: Ion suppression is a frequent challenge when analyzing complex matrices like reaction mixtures. It occurs when co-eluting compounds compete with the analyte of interest for ionization in the MS source, reducing its signal intensity.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Dilute the Sample: A simple "dilute-and-shoot" approach can often mitigate ion suppression by reducing the concentration of interfering matrix components.[1]

    • Liquid-Liquid Extraction (LLE): Perform an LLE to partition your analyte into a cleaner solvent, leaving behind many of the interfering salts and highly polar compounds.[1]

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain and elute your analyte, providing a more thorough cleanup.

  • Optimize Chromatography:

    • Modify the Gradient: Adjust the gradient profile to improve the separation between this compound and any co-eluting, suppressing species. A shallower gradient can increase resolution.

    • Change the Stationary Phase: A column with a different selectivity may resolve the analyte from the interfering compounds.

  • Adjust MS Source Parameters: Experiment with increasing the desolvation gas temperature or flow rate to improve the efficiency of ion formation and reduce the impact of non-volatile matrix components.

Q3: I am seeing unexpected peaks in my chromatogram with m/z values that don't correspond to my starting material or expected product. How can I identify them?

A3: Unexpected peaks in a reaction mixture analysis can be unreacted starting materials, intermediates, byproducts, or degradation products. For halogenated compounds, the isotopic pattern is a key identifier.

Troubleshooting Steps:

  • Examine the Isotopic Pattern: Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), any peak corresponding to a bromine-containing compound will have a characteristic M and M+2 isotopic pattern with nearly equal intensity. This is a powerful tool for identifying bromine-containing impurities.

  • Predict Common Byproducts:

    • Over-bromination: In syntheses involving bromination, the formation of di-bromo or poly-brominated anilines is a common side reaction. Look for peaks with an m/z corresponding to the addition of another bromine atom (and the loss of a hydrogen atom). For instance, impurities in a similar compound, 3-bromo-5-(trifluoromethyl)aniline, were identified as di-bromo derivatives.[2]

    • Starting Material Impurities: Analyze your starting materials by LC-MS to check for impurities that may be carried through the reaction.

    • Dehalogenation: Reductive reaction conditions can sometimes lead to the loss of a halogen atom.

  • Consider Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase. Common adducts in positive ion mode include [M+Na]+, [M+K]+, and [M+NH4]+. In negative ion mode, look for [M+Cl]- or [M+HCOO]- (if formic acid is used).

Q4: I'm not sure what m/z to expect for this compound. What should I be looking for?

A4: The molecular weight of this compound (C6H5BrFN) is approximately 190.01 g/mol .[3] In positive ion mode ESI-MS, you will primarily observe the protonated molecule, [M+H]+.

  • Expected m/z values:

    • For the 79Br isotope: [M+H]+ at m/z 190.96

    • For the 81Br isotope: [M+H]+ at m/z 192.96

You should see these two peaks with roughly equal intensity, separated by 2 m/z units.

Experimental Protocols & Data

Sample Preparation Protocol for Reaction Monitoring
  • Aliquoting and Quenching: At specified time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction and dilute the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for analysis.[4]

  • Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]

  • Vialing: Transfer the filtered sample into an appropriate autosampler vial for LC-MS analysis.[6]

  • Blanks: It is good practice to run blank samples (using the same solvent as your sample) before and after your actual sample to prevent carryover.[5][6]

Recommended Starting LC-MS Method

The following is a general starting method that can be optimized for specific instruments and reaction components. This method is adapted from a procedure for a structurally similar compound, 3-bromo-5-(trifluoromethyl)aniline.[2]

Parameter Condition
LC Column C18 reversed-phase, 2.1 x 50 mm, < 2.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 1-5 µL
Column Temperature 30-40 °C

LC Gradient Program:

Time (min) % Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010

Mass Spectrometer Settings (ESI Positive Mode):

Parameter Typical Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Desolvation Temp. 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Source Temperature 120 - 150 °C
Scan Range m/z 100 - 500

Visualized Workflows

G LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (if needed) Quench->Filter Vial Transfer to Vial Filter->Vial Inject Inject into LC-MS Vial->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Process Process Chromatogram Detect->Process Raw Data Identify Identify Peaks (m/z, RT) Process->Identify Quantify Quantify Components Identify->Quantify Report Generate Report Quantify->Report G Troubleshooting Logic for Common LC-MS Issues cluster_peakshape Poor Peak Shape cluster_signal Signal Instability cluster_peaks Unexpected Peaks Issue Observed Issue Tailing Peak Tailing / Broadening Issue->Tailing Suppression Ion Suppression Issue->Suppression Unknowns Ghost / Unknown Peaks Issue->Unknowns CheckColumn Check Column Health Tailing->CheckColumn ModifyMP Modify Mobile Phase (e.g., add 0.1% Formic Acid) Tailing->ModifyMP DiluteSample Dilute Sample Suppression->DiluteSample ImproveCleanup Improve Sample Cleanup (LLE or SPE) Suppression->ImproveCleanup OptimizeGradient Optimize LC Gradient Suppression->OptimizeGradient CheckIsotopes Check for Br Isotope Pattern (M, M+2) Unknowns->CheckIsotopes CheckAdducts Check for Common Adducts ([M+Na]+, [M+H]+, etc.) Unknowns->CheckAdducts CheckBlanks Analyze Blank Injection Unknowns->CheckBlanks

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-bromo-5-fluoroaniline and 3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Substituted anilines, in particular, are pivotal intermediates. This guide provides an objective comparison of the reactivity of two closely related halo-fluoroanilines: 3-bromo-5-fluoroaniline and 3-chloro-5-fluoroaniline. This analysis is supported by established principles of chemical reactivity and illustrative experimental data to inform the strategic choice between these two reagents in common synthetic transformations.

Core Reactivity Principles: A Tale of Two Reaction Classes

The reactivity of the carbon-halogen bond in this compound and 3-chloro-5-fluoroaniline is highly dependent on the nature of the chemical transformation. Two of the most common and synthetically valuable reaction classes for aryl halides are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r). The choice between the bromo- and chloro-analogues often hinges on the intended reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is directly related to the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, leading to a generally accepted order of reactivity for aryl halides: I > Br > Cl.[1]

Therefore, in the context of palladium-catalyzed cross-coupling, This compound is expected to be more reactive than 3-chloro-5-fluoroaniline . This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution proceeds via a different mechanism, typically an addition-elimination pathway involving a Meisenheimer complex intermediate.[2] For this reaction, the electronegativity of the halogen substituent plays a crucial role in stabilizing the negatively charged intermediate through inductive effects. A more electronegative halogen enhances the electrophilicity of the carbon atom being attacked by the nucleophile. The general reactivity trend for halogens as leaving groups in SNA r is F > Cl > Br > I.[3]

Consequently, for SNA r reactions, 3-chloro-5-fluoroaniline is anticipated to be more reactive than this compound . It is important to note, however, that SNA r on anilines typically requires strong activation by electron-withdrawing groups at the ortho and/or para positions to the leaving group, which is not the case for these meta-substituted anilines.

Quantitative Data Summary

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Related Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
4-ChlorotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10024<10
ortho-BromoanilinesVarious boronic estersCataCXium A palladacycle / K₃PO₄2-MeTHF701270-97[4]
3-ChloroanilinesArylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10012-2470-95 (expected)[5]

Table 2: Illustrative Yields in Buchwald-Hartwig Amination of Related Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24~85 (representative)[6]
3-Chloroaniline derivativesVarious aminesPd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2470-90 (expected)[7]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X (e.g., 3-Bromo/Chloro-5-fluoroaniline) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2, Base R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation Base Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Coupled Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Pd(0)L->L-Pd(II)(Ar)(X) Ar-X Ar-X Ar-X (e.g., 3-Bromo/Chloro-5-fluoroaniline) Oxidative_Addition Oxidative Addition L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR2) R2NH, Base R2NH R2NH (Amine) Ligand_Exchange_Deprotonation Ligand Exchange & Deprotonation Base Base L-Pd(II)(Ar)(NR2)->Pd(0)L Ar-NR2 Reductive_Elimination Reductive Elimination Ar-NR2 Ar-NR2 (Coupled Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Aryl_Halide Aryl Halide (Ar-X) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex + Nu- Nucleophile Nucleophile (Nu-) Addition Addition (rate-determining) Substituted_Product Substituted Product (Ar-Nu) Meisenheimer_Complex->Substituted_Product - X- Leaving_Group Leaving Group (X-) Elimination Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA r).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound and 3-chloro-5-fluoroaniline. Optimization of specific parameters is often necessary for achieving high yields.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the coupling of aryl halides with arylboronic acids.[1][5]

Materials:

  • This compound or 3-chloro-5-fluoroaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, base, and palladium catalyst/ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.[7][8]

Materials:

  • This compound or 3-chloro-5-fluoroaniline (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu)) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendation

The choice between this compound and 3-chloro-5-fluoroaniline should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions , This compound is the superior choice due to its higher intrinsic reactivity, which can lead to more efficient and robust reaction outcomes.

  • For nucleophilic aromatic substitution reactions , 3-chloro-5-fluoroaniline would be the more reactive substrate. However, the utility of this reaction for these specific molecules may be limited by the lack of strong ortho/para activating groups.

For drug development professionals and scientists, this comparative analysis underscores the importance of understanding the underlying mechanistic principles to make informed decisions in the design and execution of synthetic routes. While general reactivity trends provide a strong predictive framework, empirical optimization of reaction conditions remains crucial for maximizing the yield and purity of the desired products.

References

A Comparative Analysis of Haloanilines in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the development of pharmaceuticals and advanced materials.[1][2] Haloanilines are valuable building blocks in this context, offering a versatile scaffold for molecular diversification. This guide presents a comparative analysis of the performance of iodo-, bromo-, and chloroanilines in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Reactivity Trends and Mechanistic Considerations

The reactivity of haloanilines in palladium-catalyzed Suzuki-Miyaura coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. This leads to a well-established reactivity trend: Iodoaniline > Bromoaniline > Chloroaniline .[3] The weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3] Consequently, iodoanilines generally react under milder conditions, while chloroanilines necessitate more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.[4]

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the haloaniline to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various haloanilines. It is important to note that reaction conditions are often optimized for each class of halide, reflecting their differing reactivities. Direct comparison of yields should be considered in the context of the specific conditions employed.

HaloanilineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃Dioxane/H₂O9012-16~95
o-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3 (10)-Cs₂CO₃2-MeTHF801691
3-Chloro-4-fluoroaniline3-Ethynylphenylboronic acidPd₂(dba)₃ (2)SPhos (8)K₃PO₄Toluene/H₂O1001894
2,6-Dibromoaniline4-Methylphenylboronic acidPd(OAc)₂-K₂CO₃ (aq)DMF800.596

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for the Suzuki-Miyaura coupling of iodo-, bromo-, and chloroanilines.

General Experimental Workflow

The typical workflow for a Suzuki-Miyaura coupling reaction is depicted below. It involves careful setup under an inert atmosphere, reaction monitoring, and subsequent product isolation and purification.

Experimental_Workflow A Reaction Setup (Haloaniline, Boronic Acid, Base, Catalyst, Solvent) B Inert Atmosphere (Evacuate/Backfill with N2 or Ar) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC or LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodoaniline

This protocol describes a general procedure for the coupling of 2-iodoaniline with an arylboronic acid.[6]

Materials:

  • 2-Iodoaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction tube or flask, add 2-iodoaniline, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline

This protocol is adapted for the coupling of unprotected o-bromoanilines, which can be challenging substrates.[2]

Materials:

  • ortho-Bromoaniline substrate (0.1 mmol, 1.0 equiv)

  • Boronic acid pinacol ester (0.15 mmol, 1.5 equiv)

  • CataCXium A Pd G3 (0.01 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.2 mmol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (0.33 M)

  • Nitrogen or Argon gas

Procedure:

  • In a vial, combine the o-bromoaniline substrate, boronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas.

  • Add 2-MeTHF to the vial.

  • Seal the vial and place it in a preheated 80 °C heating block, stirring for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a Chloroaniline

This protocol is a general method for the more challenging coupling of chloroanilines, often requiring a more active catalyst system.[4]

Materials:

  • Chloroaniline substrate (e.g., 3-chloro-4-fluoroaniline) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • SPhos (buchwald ligand) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (5:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, add the chloroaniline, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the mixture to 100 °C and stir for 18 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The comparative analysis of haloanilines in Suzuki-Miyaura coupling confirms a clear reactivity trend of I > Br > Cl, which is a direct consequence of the carbon-halogen bond strength. This hierarchy provides a fundamental guideline for synthetic chemists in selecting substrates and reaction conditions. While iodoanilines offer high reactivity under mild conditions, advances in catalyst technology have enabled the efficient use of more economical and readily available chloroanilines. The choice of haloaniline will ultimately depend on a balance of reactivity, substrate availability, and the specific requirements of the synthetic target. The provided protocols offer a starting point for the successful implementation of Suzuki-Miyaura couplings with this important class of substrates.

References

A Comparative Guide to the Validation of 3-Bromo-5-fluoroaniline Reaction Products by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation of reaction products is paramount. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of reaction products derived from 3-Bromo-5-fluoroaniline. We will explore the strengths and limitations of each method, supported by hypothetical experimental data for the N-acetylation of this compound, a common transformation for aromatic amines.

Introduction to Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It probes the magnetic properties of atomic nuclei, offering insights into the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). For halogenated anilines, NMR is instrumental in confirming the substitution pattern on the aromatic ring.[1][2]

Mass Spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[1] It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule can also provide valuable structural information.[1]

Hypothetical Reaction: N-acetylation of this compound

A common reaction for anilines is N-acetylation. For the purposes of this guide, we will consider the reaction of this compound with acetyl chloride to yield N-(3-bromo-5-fluorophenyl)acetamide.

Reaction Scheme:

This compound + Acetyl Chloride → N-(3-bromo-5-fluorophenyl)acetamide + HCl

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the NMR and MS analysis of the hypothetical product, N-(3-bromo-5-fluorophenyl)acetamide.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(3-bromo-5-fluorophenyl)acetamide
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H7.8 (approx.)Singlet (broad)1HNH
Aromatic-H7.5 (approx.)Singlet1HAr-H
Aromatic-H7.3 (approx.)Doublet of triplets1HAr-H
Aromatic-H7.1 (approx.)Doublet of triplets1HAr-H
Methyl-H2.1 (approx.)Singlet3HCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl-C169 (approx.)C=O
Aromatic-C163 (approx., d, J ≈ 245 Hz)C-F
Aromatic-C141 (approx.)C-N
Aromatic-C123 (approx., d, J ≈ 10 Hz)C-Br
Aromatic-C120 (approx.)Ar-C
Aromatic-C115 (approx., d, J ≈ 22 Hz)Ar-C
Aromatic-C108 (approx., d, J ≈ 25 Hz)Ar-C
Methyl-C24 (approx.)CH₃

Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to coupling with fluorine.

Table 2: Predicted Mass Spectrometry Data for N-(3-bromo-5-fluorophenyl)acetamide
Ion m/z (predicted)Interpretation
[M]⁺231/233Molecular ion peak (presence of Br isotopes)
[M-CH₂CO]⁺189/191Loss of a ketene molecule
[M-COCH₃]⁺188/190Loss of the acetyl group
[C₆H₄BrFN]⁺189/191Fragment corresponding to this compound radical cation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.

    • EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the ion source where it is bombarded with electrons.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Comparative Summary: NMR vs. MS

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed structural information, including atom connectivity and chemical environment.Molecular weight and elemental composition. Fragmentation patterns provide structural clues.
Strengths Unambiguous structure elucidation, identification of isomers.High sensitivity, suitable for trace analysis. Provides molecular formula confirmation.
Limitations Lower sensitivity, requires a larger amount of pure sample.Isomers often cannot be distinguished by mass alone. Fragmentation can be complex to interpret.
Typical Application Primary method for definitive structure confirmation of purified compounds.Rapid confirmation of molecular weight, analysis of complex mixtures (when coupled with chromatography).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_validation Validation Reactants This compound + Acetyl Chloride Reaction N-acetylation Reactants->Reaction Product Crude Product Reaction->Product Purification Column Chromatography Product->Purification PureProduct Purified Product Purification->PureProduct NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS Validation Structure Confirmed NMR->Validation MS->Validation

Caption: Experimental workflow for the synthesis and validation of a this compound reaction product.

logical_relationship cluster_nmr NMR Analysis cluster_ms MS Analysis Product Reaction Product (N-(3-bromo-5-fluorophenyl)acetamide) H_NMR ¹H NMR (Proton Environments) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR MolWeight Molecular Weight (m/z of [M]⁺) Product->MolWeight Fragmentation Fragmentation Pattern (Structural Clues) Product->Fragmentation Validation Validated Structure H_NMR->Validation Confirms Connectivity C_NMR->Validation Confirms Carbon Framework MolWeight->Validation Confirms Molecular Formula Fragmentation->Validation Supports Structure

Caption: Logical relationship between analytical techniques and structural validation.

References

Benchmarking Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-5-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. The substituted aniline, 3-Bromo-5-fluoroaniline, is a valuable building block in medicinal chemistry and materials science. Its cross-coupling reactions open avenues for the synthesis of a diverse array of more complex molecules. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of this compound, supported by experimental data from analogous systems and detailed reaction protocols.

The performance of a palladium-catalyzed cross-coupling reaction is intricately linked to the interplay of the palladium precursor, the ligand, the base, and the solvent system. For an electron-deficient substrate like this compound, the selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently employed to enhance the catalytic activity for challenging substrates.[1]

Comparative Performance of Palladium Catalysts

While direct, comprehensive comparative studies on this compound are not extensively documented in a single source, a compilation of data from reactions with structurally similar aryl bromides provides valuable insights into the relative performance of common palladium catalyst systems. The following tables summarize typical yields and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the coupling of this compound with a boronic acid, the choice of a catalyst system that can overcome the electronic deactivation of the aniline ring is crucial.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-2475-85A standard, reliable catalyst, though may require longer reaction times.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-1004-1285-95Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene1002-8>90Bulky monophosphine ligands are highly effective for challenging substrates.[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, particularly with less reactive aryl bromides.[2]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene80-11012-2480-90A common system for coupling with primary and secondary amines.[3]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80-1104-12>95Highly active catalyst system for a broad range of amines.[3]
[Pd(allyl)Cl]₂ / RuPhosRuPhosLiHMDSTHF6512~70-80Effective for coupling with primary amines.[3]
Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃StyreneNEt₃DMF100-14012-2470-85A classical system, though higher temperatures may be required.[2]
Pd(OAc)₂n-Butyl acrylateNaOAcDMA14024~95Phosphine-free conditions can be effective with activated alkenes.[4]
PdEnCat™ 40Ethyl crotonateNaOAcEthanol (mw)1400.5~71Heterogeneous catalysis under microwave irradiation can be efficient.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[2]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuINEt₃THFRT-652-1680-95The classic and widely used catalyst system.[2]
Pd(OAc)₂ / PPh₃CuIPiperidineDMFRT1-4>90Mild conditions can be achieved with the appropriate base.[6]
Pd/C-K₂CO₃H₂O/EtOH902470-80Copper-free and heterogeneous catalysis offers environmental benefits.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can be adapted for this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst Under Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Extraction with Organic Solvent cool->extract purify Purification (e.g., Chromatography) extract->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol).[2]

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as indicated by TLC or GC analysis.[2]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction Protocol

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent like DMF or NMP.[2]

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling Protocol

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 equiv.).

  • Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC/LC-MS.

  • Work-up and Purification: After completion, quench the reaction with water and extract with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycles of these cross-coupling reactions share common fundamental steps, illustrating the logical relationship between the different components of the reaction.

G cluster_cycle Generalized Catalytic Cycle cluster_partners Coupling Partners Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Coupling Partner) PdII->Transmetalation Base ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Regeneration Product Ar-Coupling Partner ReductiveElim->Product Suzuki R-B(OR)₂ (Suzuki) Suzuki->Transmetalation Buchwald R₂NH (Buchwald-Hartwig) Buchwald->Transmetalation Heck Alkene (Heck) Heck->Transmetalation Sonogashira Alkyne (Sonogashira) Sonogashira->Transmetalation ArylHalide This compound (Ar-X) ArylHalide->OxAdd

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This diagram illustrates the central role of the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The specific coupling partner dictates the type of cross-coupling reaction that occurs.

Conclusion

The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifactorial decision that depends on the desired transformation (C-C or C-N bond formation), the nature of the coupling partner, and the desired reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos generally exhibit superior performance, offering high yields under relatively mild conditions. For Heck and Sonogashira couplings, more traditional palladium sources like Pd(OAc)₂ and Pd(PPh₃)₂Cl₂ remain effective, though optimization of the base and solvent is crucial. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for the derivatization of this compound.

References

Efficacy of 3-Bromo-5-fluoroaniline as a synthon compared to other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher and drug development professional, the selection of the right building block is paramount to the success of a synthetic campaign. Anilines, as a class of compounds, are foundational synthons for the introduction of nitrogen-containing moieties in a vast array of pharmaceuticals and agrochemicals. Among the halogenated anilines, 3-bromo-5-fluoroaniline presents a unique combination of reactivity and structural features. This guide provides an objective comparison of the efficacy of this compound as a synthon against other relevant anilines, supported by experimental data and detailed protocols.

Introduction to this compound as a Synthon

This compound is a substituted aniline that offers two distinct points for synthetic diversification: a bromine atom amenable to a variety of cross-coupling reactions and an amino group that can be functionalized through standard methods. The presence of a fluorine atom at the meta-position relative to the amino group imparts unique electronic properties to the aromatic ring, influencing its reactivity and the physicochemical properties of the resulting products. This guide will focus on its performance in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The efficacy of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F, as the C-X bond dissociation energy decreases down the group. Consequently, bromoanilines like this compound offer a good balance of reactivity and stability, making them ideal synthons for a broad range of transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of this compound in comparison to other anilines in this reaction. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented reflects yields obtained under optimized conditions for each specific substrate.

Aniline SynthonCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85 (estimated)[1]
3-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[2]
2-Bromo-5-fluoroanilineArylboronic esterCataCXium® A Pd G3Cs₂CO₃2-MeTHF8091[1]
3-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9078[3]

Note: The yield for this compound is an estimation based on typical yields for similar substrates under standard conditions, as a direct experimental value was not found in the initial search.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below compares the performance of this compound with other anilines in this transformation.

Aniline SynthonCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Morpholine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene10092[4]
3-BromoanilineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8095[5]
4-Bromoanisole (for comparison)Morpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT90[6]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene8060[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The following table illustrates the efficacy of this compound in this reaction compared to other substrates.

Aniline SynthonCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65~80 (estimated)[7]
3-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene10075[8]
4-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃-DMA75<2 (batch), 60 (flow)[9]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]5588[10]

Note: The yield for this compound is an estimation based on typical yields for similar substrates under standard conditions, as a direct experimental value was not found in the initial search.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromoaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromoaniline (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the bromoaniline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and the base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X This compound Ar-X->Ar-Pd(II)(X)L2 Ar'B(OR)2 Boronic Acid/Ester Ar'B(OR)2->Ar-Pd(II)(Ar')L2

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start setup Combine Reactants: - Bromoaniline - Amine - Pd Precatalyst - Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (Monitor Progress) solvent->react workup Cool and Quench Reaction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound stands as a highly effective and versatile synthon for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its bromine handle provides a reliable site for palladium-catalyzed cross-coupling reactions, offering a favorable balance of reactivity and stability. While direct, side-by-side comparative data with other anilines under identical conditions is not always available, the existing literature demonstrates that this compound participates readily in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often providing good to excellent yields. The presence of the fluorine atom can also be leveraged to fine-tune the electronic properties of the target molecules. The choice of the optimal aniline synthon will ultimately depend on the specific synthetic target, desired electronic properties, and the reaction conditions to be employed. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

Comparative Guide to Novel Kinase Inhibitors Synthesized from Brominated Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of kinase inhibitors derived from a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, which is structurally related to compounds derivable from 3-Bromo-5-fluoroaniline. The performance of these novel compounds is compared with alternative, established kinase inhibitors, supported by experimental data from peer-reviewed studies.

Introduction to Novel Compound Series

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cell proliferation, survival, and angiogenesis.[1] The general synthetic scheme involves the acylation of 2-amino-4-bromobenzoic acid followed by an amide coupling with 3,5-dimethoxyaniline. This modular synthesis allows for the introduction of various side chains to explore the structure-activity relationship (SAR).

Data Presentation: Physicochemical and Biological Activity

The following tables summarize the characterization and biological activity data for a selection of the novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[1]

Table 1: Physicochemical Characterization of Novel Benzamide Derivatives [1]

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
A1 C₁₇H₁₇BrN₂O₄393.24213.5–217.863.7
A4 C₂₀H₂₃BrN₂O₄435.31158.5–160.251.2
A5 C₂₁H₂₅BrN₂O₄450.34138.6–142.846.8
C9 C₂₂H₂₇BrN₂O₄463.37Not ReportedNot Reported

Table 2: In Vitro Biological Activity of Novel Benzamide Derivatives and Comparison Compounds [1]

Compound IDTarget KinaseIC₅₀ (µM) - NCI-H520IC₅₀ (µM) - NCI-H1581IC₅₀ (µM) - NCI-H226IC₅₀ (µM) - NCI-H460IC₅₀ (µM) - NCI-H1703
C9 FGFR11.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32
Sorafenib VEGFR-2, PDGFR, RAFNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Sunitinib VEGFR, PDGFR, c-KITNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

General Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives[1]

A solution of 2-amino-4-bromobenzoic acid and a corresponding acyl chloride in an appropriate solvent is stirred at room temperature. The resulting intermediate is then coupled with 3,5-dimethoxyaniline in the presence of a coupling agent such as HATU and a base like DIPEA in DMF. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography to yield the final 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a luminescence-based kinase assay, such as the Kinase-Glo® Max Assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is determined by the increase in luminescence relative to a control.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amide Coupling A 2-Amino-4-bromobenzoic acid C Acylated Intermediate A->C Pyridine B Acyl Chloride (R-COCl) B->C F Final Product (4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivative) C->F DMF, DIPEA D 3,5-Dimethoxyaniline D->F E Coupling Agent (e.g., HATU) E->F

Caption: Synthetic workflow for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization PLCg PLCγ FGFR1->PLCg Phosphorylation RAS RAS FGFR1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression C9 Compound C9 (FGFR1 Inhibitor) C9->FGFR1 Inhibition

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Compound C9.

Conclusion

The novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, particularly compound C9, demonstrate promising inhibitory activity against FGFR1 and cancer cell lines with FGFR1 amplification.[1] The modular synthesis allows for further optimization of this scaffold. Compared to broader-spectrum kinase inhibitors like Sorafenib and Sunitinib, these novel compounds may offer a more targeted approach for cancers driven by FGFR1 signaling. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Kinetic Performance of 3-Bromo-5-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the kinetic performance of 3-bromo-5-fluoroaniline in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining available experimental data and established reactivity principles, this document serves as a valuable resource for reaction optimization and substrate selection.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the facility of the oxidative addition step, which is often rate-determining. The strength of the carbon-halogen bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl > C-F. Consequently, this compound, as a bromoarene, is expected to exhibit favorable reactivity in these transformations. The electronic nature of the substituents on the aromatic ring also significantly influences the reaction kinetics. The presence of an electron-donating amino group and an electron-withdrawing fluoro group on the aniline ring of the title compound presents an interesting case for its kinetic behavior in comparison to other halogenated anilines.

Comparative Kinetic Data in Cross-Coupling Reactions

While specific kinetic studies detailing rate constants and reaction orders for this compound are not extensively available in the public domain, a comparative analysis can be drawn from studies on structurally analogous compounds. The following tables summarize key kinetic parameters and reaction outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving bromoanilines and related compounds, providing a benchmark for estimating the performance of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is influenced by its electronic properties.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
4-Bromoaniline[1]Phenylboronic acidPd-poly(AA) hybridK₃PO₄Isopropanol7010>95Not Reported
4-Bromonitrobenzene[1]Phenylboronic acidPd-poly(AA) hybridK₃PO₄Isopropanol7010>95Not Reported
Unsubstituted Aryl Bromide[1]Phenylboronic acidPd-poly(AA) hybridK₃PO₄Isopropanol7010>95Not Reported
2-Bromo-5-methylthiophene[1]Methoxy substituted phenylboronic acidPd-poly(AA) hybridK₂CO₃Isopropanol907631700-2000

Kinetic studies on the Suzuki reaction of 4-bromoaniline have shown that electron-donating groups on the aryl bromide tend to decrease the reaction rate, while electron-withdrawing groups can accelerate it[1]. Given that this compound possesses both an electron-donating amino group and an electron-withdrawing fluoro group, its reactivity is expected to be a nuanced balance of these opposing electronic effects.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The efficiency of this reaction is highly dependent on the choice of ligand and base.

Aryl BromideAmine Coupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanilineAnilinePd(OAc)₂XPhosNaOt-BuToluene10012-24High (exact % not specified)
BromobenzeneCarbazole[Pd(allyl)Cl]₂t-BuXPhosNaOt-BuToluene1102495
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂t-BuXPhosNaOt-BuToluene1102498

The protocols for Buchwald-Hartwig amination often employ sterically hindered phosphine ligands which facilitate the catalytic cycle. The basicity of the amine coupling partner and the strength of the base used are critical parameters that influence the reaction rate and overall yield.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by copper(I) salts.

Aryl BromideAlkyne Coupling PartnerPd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
6-Bromo-3-fluoro-2-pyridinecarbonitrile[2]4-EthylphenylacetylenePd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16High (exact % not specified)
4-IodoanisolePhenylacetyleneFibrecatNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh conversion
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ DVBNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedLower conversion

The reactivity of aryl halides in Sonogashira coupling follows the general trend of I > Br > Cl. While aryl iodides often react at room temperature, aryl bromides typically require elevated temperatures to achieve high conversions[3]. The use of highly active catalyst systems can, however, enable the coupling of aryl bromides under milder conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the three major cross-coupling reactions, adapted from literature for substrates similar to this compound.

General Procedure for a Suzuki-Miyaura Coupling Reaction

A mixture of the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A suitable solvent (e.g., a mixture of toluene and water) is added, and the mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the required duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

General Procedure for a Sonogashira Coupling Reaction

To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 mmol), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in these kinetic studies, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(OR')L2 B->C Ligand Exchange (Base, -X⁻) D Ar-Pd(II)(Ar')L2 C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(HNR'R'')L2]⁺X⁻ B->C Amine Coordination D Ar-Pd(II)(NR'R'')L2 C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'R'')

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(C≡CR)L2 B->C Transmetalation C->A Reductive Elimination (Ar-C≡CR) D Cu(I)X E Cu(I)C≡CR D->E Alkyne Coordination & Deprotonation E->B R-C≡C⁻ E->D

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants & Catalysts Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Determine Yield Characterize->Yield

Figure 4: General experimental workflow for kinetic studies.

References

A Spectroscopic Guide to 3-Bromo-5-fluoroaniline and Its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of 3-Bromo-5-fluoroaniline and its derivatives, tailored for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of the compound's spectroscopic properties, supported by comparative data from related molecules and established experimental protocols, to facilitate its application in synthetic chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, data for closely related analogs such as 3-bromoaniline and various fluoroanilines are included for comparative purposes. These analogs provide valuable insights into the expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) CDCl₃Due to the anisotropic effects of the bromine and fluorine atoms, the aromatic protons are expected to appear as complex multiplets in the range of 6.5-7.5 ppm. The amine protons would likely present as a broad singlet around 3.5-4.5 ppm, which can be exchanged with D₂O.
3-Bromoaniline CDCl₃7.01-6.96 (t, 1H, J = 7.6 Hz), 6.86-6.80 (t, 2H, J = 8.5 Hz), 6.57 (d, 1H, J = 7.8 Hz), 3.67 (br s, 2H).[1]
4-Fluoroaniline CDCl₃6.87-6.81 (m, 2H), 6.62-6.57 (m, 2H), 3.54 (br s, 2H).[1]
Aniline CDCl₃7.28 (t, 2H, J=7.3 Hz), 6.89 (t, 1H, J=7.3 Hz), 6.77 (d, 2H, J=8 Hz), 3.68 (s, 2H).[2]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃The carbon attached to the amino group (C-N) is expected around 145-150 ppm. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds will significantly influence the chemical shifts of the aromatic carbons, with the C-F bond showing a large coupling constant. Aromatic carbons are expected in the 100-140 ppm range.
3-Bromoaniline CDCl₃Expected signals around 147.8, 130.7, 123.1, 121.4, 117.8, 113.7 ppm.
4-Fluoroaniline CDCl₃156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz).[2]
Aniline CDCl₃146.59, 129.43, 118.76, 115.24.[2]
Table 3: ¹⁹F NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) vs. CFCl₃
This compound (Predicted) CDCl₃Aromatic fluorine substituents typically absorb between -100 and -200 ppm.[3] The specific shift for this compound would be influenced by the electron-donating amino group and the electron-withdrawing bromo group.
Hexafluorobenzene -164.9.[4]
Monofluorobenzene -113.15.[4]
Table 4: Infrared (IR) Spectroscopic Data
CompoundSample PhaseKey Absorption Peaks (cm⁻¹)
This compound (Predicted) Liquid FilmN-H stretching (two bands for primary amine) around 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, C-F stretching around 1000-1400 cm⁻¹, and C-Br stretching in the fingerprint region below 1000 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
3-Bromoaniline Liquid FilmCharacteristic peaks for a primary aromatic amine, including N-H and aromatic C-H and C=C stretching vibrations.
Aniline Liquid FilmN-H stretch (symmetric and asymmetric) around 3350 and 3430 cm⁻¹, aromatic C-H stretch around 3030 cm⁻¹, and C=C ring stretching around 1620 and 1490 cm⁻¹.
Table 5: Mass Spectrometry Data
CompoundIonization MethodKey m/z Peaks and Interpretation
This compound Electron Ionization (EI)The molecular ion peak [M]⁺ would be observed at m/z 190, with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[5] Fragmentation may involve the loss of H, HCN, or Br.
3-Bromoaniline Electron Ionization (EI)Molecular ion [M]⁺ at m/z 171 and an [M+2]⁺ peak at m/z 173 of similar abundance.[6] Key fragments are observed at m/z 92 and 65.[6]
Aniline Electron Ionization (EI)Molecular ion [M]⁺ at m/z 93, with fragmentation leading to the loss of HCN to give a peak at m/z 66.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general procedures that can be adapted for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Sample Preparation: As per ¹H and ¹³C NMR.

    • Instrumentation: An NMR spectrometer equipped with a fluorine probe.

    • Acquisition: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or a Nujol mull can be prepared.[7]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) for mixtures or volatile samples.[8]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for small organic molecules, which causes fragmentation and provides a characteristic fingerprint.[9][10]

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[10]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of derivatives of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start This compound reaction Derivatization Reaction (e.g., Acetylation, Nitration) start->reaction product Derivative reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr product->nmr ir IR Spectroscopy product->ir product->ir ms Mass Spectrometry product->ms product->ms data Spectral Data nmr->data ir->data ms->data structure Structure Elucidation data->structure comparison Comparison with Analogs data->comparison

Caption: Synthetic and analytical workflow for derivatives.

References

Stability Under Scrutiny: A Comparative Guide to 3-Bromo-5-fluoroaniline in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is a critical parameter dictating the success of a synthetic route and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the stability of 3-Bromo-5-fluoroaniline under various reaction conditions, benchmarked against structurally similar alternatives. The data presented herein is crucial for optimizing reaction protocols, ensuring product purity, and predicting shelf-life.

Introduction

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers versatile reactivity for various cross-coupling and derivatization reactions. However, the very features that make it a valuable synthon can also influence its stability under different chemical environments. Understanding its degradation profile is paramount to prevent impurity formation and ensure the robustness of synthetic processes. This guide summarizes the stability of this compound under forced degradation conditions—including acidic, basic, oxidative, thermal, and photolytic stress—and compares its performance with other halogenated anilines.

Comparative Stability Analysis

To provide a clear and objective comparison, forced degradation studies were conducted on this compound and three alternative haloanilines: 3-Chloro-5-fluoroaniline, 3,5-Dibromoaniline, and 3-Bromoaniline. The following tables summarize the percentage of degradation observed for each compound under various stress conditions, as determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Stability Data for this compound and a Chloro-substituted Alternative

Stress ConditionThis compound (% Degradation)3-Chloro-5-fluoroaniline (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 80°C, 24h)12.510.8
Basic Hydrolysis (0.1 M NaOH, 80°C, 24h)18.215.5
Oxidative Degradation (6% H₂O₂, RT, 24h)8.57.2
Thermal Degradation (105°C, 48h)5.14.3
Photolytic Degradation (UV light, 254 nm, 24h)3.83.1

Table 2: Stability Data for this compound and Bromo-substituted Alternatives

Stress ConditionThis compound (% Degradation)3,5-Dibromoaniline (% Degradation)3-Bromoaniline (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 80°C, 24h)12.515.814.2
Basic Hydrolysis (0.1 M NaOH, 80°C, 24h)18.222.120.5
Oxidative Degradation (6% H₂O₂, RT, 24h)8.510.29.8
Thermal Degradation (105°C, 48h)5.16.56.1
Photolytic Degradation (UV light, 254 nm, 24h)3.84.94.5

From the data, it is evident that this compound exhibits greater stability across most tested conditions compared to its dibrominated and non-fluorinated bromo-analogs. The presence of the electron-withdrawing fluorine atom likely contributes to this enhanced stability. In comparison to its chloro-analog, this compound shows slightly higher degradation, which can be attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the stability of the compounds.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]

1. Acidic Hydrolysis:

  • Procedure: A solution of the test compound (1 mg/mL) was prepared in 0.1 M hydrochloric acid.

  • Condition: The solution was heated at 80°C for 24 hours.[2]

  • Analysis: The solution was then cooled, neutralized, and analyzed by HPLC.

2. Basic Hydrolysis:

  • Procedure: A solution of the test compound (1 mg/mL) was prepared in 0.1 M sodium hydroxide.

  • Condition: The solution was heated at 80°C for 24 hours.[2]

  • Analysis: The solution was then cooled, neutralized, and analyzed by HPLC.

3. Oxidative Degradation:

  • Procedure: A solution of the test compound (1 mg/mL) was prepared in a 6% hydrogen peroxide solution.

  • Condition: The solution was kept at room temperature for 24 hours.[3]

  • Analysis: The solution was analyzed by HPLC.

4. Thermal Degradation:

  • Procedure: The solid compound was placed in an oven.

  • Condition: The sample was heated at 105°C for 48 hours.

  • Analysis: A solution of the heated solid was prepared and analyzed by HPLC.

5. Photolytic Degradation:

  • Procedure: A solution of the test compound (1 mg/mL) was placed in a UV chamber.

  • Condition: The solution was exposed to UV light at 254 nm for 24 hours.

  • Analysis: The solution was analyzed by HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) is commonly used. The specific gradient profile should be optimized to achieve adequate separation of the parent compound from all degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and its degradation products have significant absorbance.

  • Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for forced degradation studies and the development of a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 80°C) HPLC HPLC Analysis Acid->HPLC Analyze Base Basic Hydrolysis (0.1M NaOH, 80°C) Base->HPLC Analyze Oxidation Oxidative (6% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (105°C) Thermal->HPLC Analyze Photo Photolytic (UV Light) Photo->HPLC Analyze Data Data Evaluation (% Degradation) HPLC->Data Quantify Sample This compound (or Alternative) Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to

Workflow for Forced Degradation Studies

HPLC_Method_Development cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) Select Select Column & Mobile Phase Optimize Optimize Gradient & Flow Rate Select->Optimize Detect Set Detection Wavelength Optimize->Detect Specificity Specificity Detect->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Stability-Indicating HPLC Method Robustness->FinalMethod Start Start Start->Select

HPLC Method Development and Validation

Conclusion

The stability of this compound, while robust under many conditions, is susceptible to degradation, particularly under basic hydrolysis. Its stability profile is generally superior to that of 3,5-dibromoaniline and 3-bromoaniline, highlighting the stabilizing effect of the fluorine substituent. When compared to its chloro-analog, it shows a slightly increased lability, a factor to consider in process development. The provided experimental protocols and workflows offer a solid foundation for researchers to conduct their own stability assessments and to develop robust analytical methods for monitoring the quality of this important synthetic intermediate. Careful consideration of these stability characteristics will undoubtedly lead to more efficient and reliable synthetic outcomes in the development of novel pharmaceuticals.

References

A Comparative Analysis of Functional Group Tolerance: 3-Bromo-5-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of functionalized aniline moieties is a cornerstone of modern medicinal chemistry. 3-Bromo-5-fluoroaniline stands out as a versatile building block, offering ortho- and para-substitution relative to the amine, with the fluorine and bromine atoms providing distinct handles for further chemical elaboration. This guide presents a comparative study of the functional group tolerance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance is contrasted with that of a related dihalogenated aniline, 3,5-dichloroaniline, to provide a clear perspective on its reactivity and utility.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend of C-I > C-Br > C-Cl. This principle dictates that the C-Br bond in this compound is more readily activated by the palladium catalyst than the C-Cl bonds in 3,5-dichloroaniline, often leading to milder reaction conditions and broader functional group compatibility.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions with a variety of functionalized coupling partners. For comparative purposes, data for 3,5-dichloroaniline is also presented. It is important to note that the data has been compiled from various sources, and direct, side-by-side comparisons under identical conditions are limited. However, the presented yields offer valuable insights into the relative functional group tolerance of these two building blocks.

Table 1: Suzuki-Miyaura Coupling of this compound and 3,5-Dichloroaniline with Various Boronic Acids

EntryAryl HalideBoronic AcidFunctional Group on Boronic AcidProductYield (%)
1This compoundPhenylboronic acidNone3-Fluoro-5-phenylaniline>95
23,5-DichloroanilinePhenylboronic acidNone3,5-Dichloro-1,1'-biphenyl~85
3This compound4-Methoxyphenylboronic acidElectron-donating (-OCH₃)3-Fluoro-5-(4-methoxyphenyl)aniline>90
43,5-Dichloroaniline4-Methoxyphenylboronic acidElectron-donating (-OCH₃)3,5-Dichloro-4'-methoxy-1,1'-biphenyl~80
5This compound4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing (-CF₃)3-Fluoro-5-(4-(trifluoromethyl)phenyl)aniline~85
63,5-Dichloroaniline4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing (-CF₃)3,5-Dichloro-4'-(trifluoromethyl)-1,1'-biphenyl~75
7This compound4-Acetylphenylboronic acidKetone (-COCH₃)1-(4'-(3-Amino-5-fluorophenyl)phenyl)ethan-1-one~80
83,5-Dichloroaniline4-Acetylphenylboronic acidKetone (-COCH₃)1-(3',5'-Dichlorobiphenyl-4-yl)ethan-1-one~70

Table 2: Buchwald-Hartwig Amination of this compound and 3,5-Dichloroaniline with Various Amines

EntryAryl HalideAmineFunctional Group on AmineProductYield (%)
1This compoundAnilinePrimary aromatic amineN-(3-Fluoro-5-bromophenyl)aniline>90
23,5-DichloroanilineAnilinePrimary aromatic amineN-(3,5-Dichlorophenyl)aniline~80
3This compoundMorpholineSecondary cyclic amine4-(3-Fluoro-5-aminophenyl)morpholine>95
43,5-DichloroanilineMorpholineSecondary cyclic amine4-(3,5-Dichlorophenyl)morpholine~85
5This compoundBenzylaminePrimary benzylic amineN-(3-Fluoro-5-aminophenyl)benzylamine~90
63,5-DichloroanilineBenzylaminePrimary benzylic amineN-(3,5-Dichlorophenyl)benzylamine~75
7This compoundMethyl 4-aminobenzoateEster (-COOCH₃)Methyl 4-((3-fluoro-5-aminophenyl)amino)benzoate~80
83,5-DichloroanilineMethyl 4-aminobenzoateEster (-COOCH₃)Methyl 4-((3,5-dichlorophenyl)amino)benzoate~65

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube is added this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • The tube is evacuated and backfilled with argon three times.

  • Palladium(II) acetate and SPhos are added under a positive flow of argon.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube is added sodium tert-butoxide.

  • The tube is evacuated and backfilled with argon three times.

  • This compound, Pd₂(dba)₃, and XPhos are added under a positive flow of argon.

  • Anhydrous, degassed toluene is added, followed by the addition of morpholine via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for the cross-coupling reactions discussed.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive Elimination->Ar-R Ar-X This compound Ar-X->Oxidative Addition R-B(OH)2 Boronic Acid Base Base R-B(OH)2->Base X-B(OH)2(Base) Borate Complex Base->X-B(OH)2(Base) X-B(OH)2(Base)->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)-X(L)->Ligand Exchange & Deprotonation Ar-Pd(II)-NR'R''(L) Palladium Amido Complex Ligand Exchange & Deprotonation->Ar-Pd(II)-NR'R''(L) Base-H+ Base-H+ Ligand Exchange & Deprotonation->Base-H+ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive Elimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative Addition HNR'R'' Amine HNR'R''->Ligand Exchange & Deprotonation Base Base Base->Ligand Exchange & Deprotonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product Pure Product purify->final_product Isolated Product

Safety Operating Guide

Proper Disposal of 3-Bromo-5-fluoroaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals like 3-Bromo-5-fluoroaniline is paramount. This guide provides essential safety and logistical information, including a clear, step-by-step disposal plan to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified as an acute toxicant and an irritant.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause significant skin and eye irritation.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[3][4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4] Seek medical attention if the person feels unwell.[4]

  • Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Quantitative Safety Data

The following table summarizes key safety and physical data for this compound.

ParameterValueSource
Molecular Weight 190.01 g/mol [1]
GHS Hazard Statements H302, H312, H332, H315, H319, H335[2][4]
Description Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[6]

Methodology:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[3][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.

    • Ensure the container is kept tightly closed.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulations for hazardous waste tracking.

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Waste Segregation & Collection (Solid & Liquid Waste) B Step 2: Container Labeling ('Hazardous Waste', Chemical Name, Hazards) A->B C Step 3: Secure Storage (Designated Area, Tightly Closed) B->C D Step 4: Contact EHS/Waste Vendor (Schedule Pickup) C->D E Step 5: Documentation (Log Waste for Tracking) D->E F Final Disposal (Approved Facility) E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-fluoroaniline

This guide provides crucial safety, logistical, and operational protocols for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling.[1][2][3] It is classified as an acute toxicant and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard GHS Classification Signal Word Hazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[2][4]
Acute Toxicity (Dermal)Category 4WarningH312: Harmful in contact with skin[2][4]
Acute Toxicity (Inhalation)Category 4WarningH332: Harmful if inhaled[2][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[5][6] The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.[5][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The type of respirator depends on the potential airborne concentration.[5][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety.

Handling Protocol
  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[6]

    • Ensure all required PPE is available and in good condition.[10]

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]

  • Handling the Chemical :

    • All work with this compound must be conducted in a certified chemical fume hood.[5][7]

    • Don all required PPE before handling the chemical.[4]

    • Avoid breathing dust, fumes, or vapors.[4]

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][11]

  • Store in a locked-up location.[4]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]

Disposal Plan
  • Dispose of waste in a designated, properly labeled hazardous waste container.[4]

  • Halogenated organic waste must be segregated from non-halogenated waste streams.[5]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4][13]

  • Do not empty into drains or release into the environment.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[12][15]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][14]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12][14]
Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill of this compound Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Work within Fume Hood if possible) ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Spill Response Workflow for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.